Product packaging for (E)-4,6-dichloro-2-styrylpyrimidine(Cat. No.:)

(E)-4,6-dichloro-2-styrylpyrimidine

Cat. No.: B2383580
M. Wt: 251.11 g/mol
InChI Key: UPWCSGSRXYDRKP-VOTSOKGWSA-N
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Description

(E)-4,6-dichloro-2-styrylpyrimidine is a useful research compound. Its molecular formula is C12H8Cl2N2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2N2 B2383580 (E)-4,6-dichloro-2-styrylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWCSGSRXYDRKP-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4,6-dichloro-2-styrylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (E)-4,6-dichloro-2-styrylpyrimidine, a valuable intermediate in the synthesis of various active compounds.[1][2] The described methodology is a three-step process commencing with the construction of the pyrimidine (B1678525) core, followed by chlorination, and culminating in a condensation reaction to introduce the styryl moiety. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful preparation of this compound.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence. The initial step involves the cyclization of acetamidine (B91507) hydrochloride with a malonate ester, such as dimethyl malonate, in the presence of a base to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is subsequently chlorinated using an appropriate agent like thionyl chloride or triphosgene (B27547) to yield 4,6-dichloro-2-methylpyrimidine (B42779). The final step is a Knoevenagel-type condensation reaction between 4,6-dichloro-2-methylpyrimidine and benzaldehyde, typically facilitated by a dehydrating agent such as acetic anhydride (B1165640), to afford the target molecule, this compound.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Condensation A Acetamidine Hydrochloride D 4,6-dihydroxy-2- methylpyrimidine A->D 18-25°C, 4h B Dimethyl Malonate B->D 18-25°C, 4h C Sodium Methoxide (B1231860) in Methanol (B129727) C->D 18-25°C, 4h F 4,6-dichloro-2- methylpyrimidine D->F 80°C, 3h E Thionyl Chloride in Acetonitrile I (E)-4,6-dichloro-2- styrylpyrimidine (CAS: 934353-78-3) F->I Reflux G Benzaldehyde G->I Reflux H Acetic Anhydride H->I Reflux

A three-step synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis, including molar equivalents, and expected yields.

Table 1: Reagents for the Synthesis of 4,6-dihydroxy-2-methylpyrimidine

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Dimethyl Malonate132.1213.2 g0.11
Acetamidine Hydrochloride94.549.45 g0.11
Sodium Methoxide54.0218.4 g0.343.4
Methanol32.04150 mL--

Table 2: Reagents for the Synthesis of 4,6-dichloro-2-methylpyrimidine

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
4,6-dihydroxy-2-methylpyrimidine126.115.0 g0.041
Thionyl Chloride118.9718.9 g0.164
Acetonitrile41.05---

Table 3: Reagents for the Synthesis of this compound (Proposed)

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
4,6-dichloro-2-methylpyrimidine163.01--1
Benzaldehyde106.12--1
Acetic Anhydride102.09---

Table 4: Expected Yields

StepProductExpected Yield
14,6-dihydroxy-2-methylpyrimidine~86%
24,6-dichloro-2-methylpyrimidine~94%
3This compound-

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

  • In a three-necked flask equipped with a mechanical stirrer and an ice bath, add 150 mL of methanol.

  • While stirring, add 18.4 g (0.34 mol) of sodium methoxide. Continue stirring until all the sodium methoxide has dissolved.

  • To the solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to warm to a temperature of 18-25°C.

  • Stir the reaction mixture for 4 hours, during which the solution will turn into a creamy white suspension.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure at 30-35°C.

  • Dissolve the residue in 50 mL of water.

  • Adjust the pH of the solution to 1-2 with 4 M hydrochloric acid, which will cause a white solid to precipitate.

  • Stir and crystallize the mixture at 0°C for 4 hours.

  • Collect the solid by suction filtration.

  • Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5°C).

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine. The expected yield is approximately 86%.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

  • In a suitable reaction vessel, prepare a mixed solution of 18.9 g (0.16 mol) of thionyl chloride and acetonitrile.

  • To this solution, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine.

  • Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into 50 g of ice water, which will cause a solid to precipitate.

  • Filter the precipitated solid.

  • Purify the solid by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine as a white solid. The expected yield is approximately 94%.

Step 3: Synthesis of this compound (Proposed Protocol)

This proposed protocol is based on general procedures for the condensation of 2-methyl-azaheterocycles with aromatic aldehydes.

  • In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4,6-dichloro-2-methylpyrimidine and 1 equivalent of benzaldehyde.

  • Add an excess of acetic anhydride to serve as both the solvent and dehydrating agent.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate, until the effervescence ceases.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with water.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Condensation (Proposed) s1_start Combine Acetamidine HCl, Dimethyl Malonate, and NaOMe in Methanol s1_react Stir at 18-25°C for 4h s1_start->s1_react s1_workup Remove Methanol, Add Water, Acidify (pH 1-2) s1_react->s1_workup s1_isolate Crystallize at 0°C, Filter, Wash, and Dry s1_workup->s1_isolate s1_product 4,6-dihydroxy-2-methylpyrimidine s1_isolate->s1_product s2_start Add 4,6-dihydroxy-2-methylpyrimidine to Thionyl Chloride in Acetonitrile s1_product->s2_start s2_react Heat at 80°C for 3h s2_start->s2_react s2_workup Remove Excess Thionyl Chloride, Quench with Ice Water s2_react->s2_workup s2_isolate Filter and Purify by Column Chromatography s2_workup->s2_isolate s2_product 4,6-dichloro-2-methylpyrimidine s2_isolate->s2_product s3_start Combine 4,6-dichloro-2-methylpyrimidine, Benzaldehyde, and Acetic Anhydride s2_product->s3_start s3_react Reflux for several hours s3_start->s3_react s3_workup Quench with Ice Water, Neutralize with Base s3_react->s3_workup s3_isolate Filter or Extract, Purify by Chromatography or Recrystallization s3_workup->s3_isolate s3_product This compound s3_isolate->s3_product

A detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of (E)-4,6-dichloro-2-styrylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (E)-4,6-dichloro-2-styrylpyrimidine. The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyrimidine-based compounds in drug discovery and development.

Chemical Structure

This compound is a pyrimidine (B1678525) derivative characterized by a styryl substituent at the 2-position and chlorine atoms at the 4- and 6-positions of the pyrimidine ring. The "(E)" designation indicates the trans configuration of the double bond in the styryl group.

Molecular Formula: C₁₂H₈Cl₂N₂ Molecular Weight: 251.12 g/mol CAS Number: 934353-78-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.80s-H-5 (pyrimidine ring)
~7.80d~16.0Styryl vinyl H
~7.60 - 7.40m-Phenyl H's
~7.10d~16.0Styryl vinyl H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165.0C-2 (pyrimidine)
~161.0C-4, C-6 (pyrimidine)
~140.0Styryl vinyl C
~135.0Phenyl C (quaternary)
~130.0 - 128.0Phenyl C-H
~125.0Styryl vinyl C
~118.0C-5 (pyrimidine)

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
250/252/254[M]⁺ isotopic cluster for two chlorine atoms
215/217[M-Cl]⁺
179[M-2Cl]⁺
102[Styryl]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration
~3100 - 3000C-H stretch (aromatic and vinyl)
~1640C=C stretch (styryl)
~1580, 1550, 1450C=C and C=N stretch (pyrimidine and phenyl rings)
~970C-H bend (trans-alkene)
~850 - 750C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar compounds.

3.1. Synthesis of this compound

This synthesis is based on a Wittig-type reaction or a condensation reaction.

  • Materials: 4,6-dichloro-2-methylpyrimidine (B42779), benzaldehyde (B42025), a strong base (e.g., sodium hydride or potassium tert-butoxide), and an appropriate solvent (e.g., anhydrous THF or DMF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-2-methylpyrimidine in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the strong base to the solution while stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the corresponding carbanion.

    • Add benzaldehyde dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

  • Mass Spectrometry (MS):

    • Technique: Use electron ionization (EI) or electrospray ionization (ESI) mass spectrometry.

    • Sample Introduction: Introduce the sample directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

    • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Technique: Use a Fourier-transform infrared (FTIR) spectrometer.

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr), or analyze using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation Reactants 4,6-dichloro-2-methylpyrimidine + Benzaldehyde Reaction Wittig-type Reaction Reactants->Reaction Purification Column Chromatography Reaction->Purification Sample Purified this compound Purification->Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data_Processing Data Processing NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to (E)-4,6-dichloro-2-styrylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (E)-4,6-dichloro-2-styrylpyrimidine is limited in publicly available literature. This guide provides an overview of its known properties, inferred characteristics based on related compounds, and proposed methodologies for its synthesis and analysis. All procedures should be handled by qualified professionals in a controlled laboratory environment.

Introduction

This compound is a drug intermediate used in the synthesis of various active compounds.[1] Its chemical structure combines a dichloropyrimidine core with a styryl side chain, suggesting potential for further functionalization and biological activity. Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3]

Chemical Properties and Data

PropertyValueSource
IUPAC Name 4,6-dichloro-2-[(E)-2-phenylethenyl]pyrimidine-
CAS Number 934353-78-3[1][4]
Molecular Formula C₁₂H₈Cl₂N₂[1][4]
Molecular Weight 251.12 g/mol [1]
Appearance Solid (inferred)[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Proposed Synthesis Methodologies

The synthesis of this compound can be logically approached in two main stages: formation of the 4,6-dichloropyrimidine (B16783) core and subsequent introduction of the styryl group.

Synthesis of the 4,6-Dichloropyrimidine Precursor

The dichloropyrimidine core is typically synthesized from a dihydroxypyrimidine precursor. For instance, 4,6-dihydroxypyrimidine (B14393) can be chlorinated using reagents like phosphorus oxychloride (POCl₃) or phosgene.[5][6]

General Experimental Protocol for Chlorination:

  • To a reaction vessel, add 4,6-dihydroxypyrimidine and a suitable solvent.

  • In the presence of a base (e.g., dimethylaniline), add phosphorus oxychloride dropwise at a controlled temperature.[5]

  • Heat the reaction mixture under reflux for several hours.

  • After completion, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured into ice water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield 4,6-dichloropyrimidine.

Introduction of the Styryl Group

Two common methods for forming the styryl (C=C) bond are the Wittig reaction and the Heck reaction.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. In this case, 4,6-dichloro-2-formylpyrimidine would react with benzyltriphenylphosphonium (B107652) ylide. Alternatively, and more likely, a precursor such as 4,6-dichloro-2-methylpyrimidine (B42779) could be converted to a phosphonium salt and then reacted with benzaldehyde.

Proposed Experimental Protocol (Wittig Reaction):

  • Ylide Formation: A benzylphosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF to generate the corresponding ylide.[3][7][8]

  • Reaction with Aldehyde: The appropriate dichloropyrimidine aldehyde (e.g., 4,6-dichloro-pyrimidine-2-carbaldehyde) is added to the ylide solution at a low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by TLC.

  • The reaction is quenched, and the product is extracted and purified by chromatography.

Wittig_Reaction Benzyltriphenylphosphonium_halide Benzyltriphenylphosphonium halide Ylide Phosphonium Ylide Benzyltriphenylphosphonium_halide->Ylide Deprotonation Product This compound Ylide->Product Reaction 4,6-Dichloro-pyrimidine-2-carbaldehyde 4,6-Dichloro-pyrimidine-2-carbaldehyde Triphenylphosphine_oxide Triphenylphosphine oxide Product->Triphenylphosphine_oxide Byproduct Base Strong Base (e.g., n-BuLi)

Proposed Wittig reaction pathway.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. Here, a dihalopyrimidine could be coupled with styrene.

Proposed Experimental Protocol (Heck Reaction):

  • To a reaction vessel under an inert atmosphere, add the 4,6-dichloro-2-halopyrimidine (e.g., 2-bromo-4,6-dichloropyrimidine), styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (if necessary), and a base (e.g., K₂CO₃).[9][10][11]

  • Add an appropriate solvent (e.g., DMF or an aqueous mixture).

  • Heat the mixture to the required temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC or GC-MS.

  • After cooling, the mixture is filtered, and the product is extracted and purified by chromatography.

Heck_Reaction 2-Halo-4,6-dichloropyrimidine 2-Halo-4,6-dichloropyrimidine Product This compound 2-Halo-4,6-dichloropyrimidine->Product Coupling Styrene Styrene Catalyst Pd Catalyst + Base Byproduct Salt Byproduct Product->Byproduct Formation

Proposed Heck reaction pathway.

Anticipated Spectroscopic Data

While specific spectra for this compound are not available, the following characteristics can be anticipated based on its structure:

  • ¹H NMR: Signals corresponding to the protons on the phenyl ring and the vinyl protons of the styryl group would be expected. The coupling constant between the vinyl protons would be indicative of the (E)-configuration (typically in the range of 12-18 Hz). A singlet for the proton at the 5-position of the pyrimidine ring would also be present.

  • ¹³C NMR: Resonances for the carbon atoms of the dichloropyrimidine ring and the styrylphenyl moiety would be observed in their characteristic regions.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (251.12 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.

Potential Biological Activity

The specific biological activity of this compound has not been reported. However, the pyrimidine scaffold is a common feature in many biologically active compounds. Pyrimidine derivatives have been shown to exhibit a wide range of activities, including:

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer cells.[12][13][14][15] They can induce apoptosis and inhibit cell proliferation.

  • Antimicrobial Activity: Certain pyrimidine analogs have demonstrated antibacterial and antifungal properties.[2]

  • Anti-inflammatory Activity: Some pyrimidine-based compounds have shown potential as anti-inflammatory agents.[2]

Given that this compound is a "drug intermediate," it is likely synthesized as a precursor for more complex molecules with potential therapeutic applications, possibly as kinase inhibitors.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor This compound (or derivative) Inhibitor->Inhibition Inhibition->Receptor Inhibition

Generic kinase signaling pathway potentially targeted by pyrimidine derivatives.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for the related compound 4,6-dichloropyrimidine, the following precautions should be taken[16]:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Hazards: Dichloropyrimidines can be harmful if swallowed, in contact with skin, or inhaled. They can cause severe skin burns and eye damage.[16][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical intermediate with a structure that suggests potential for the development of novel therapeutic agents. While specific data on its chemical and biological properties are scarce, this guide provides a framework for its potential synthesis, characterization, and biological relevance based on the chemistry of related compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.

References

Unveiling the Structural Landscape of (E)-4,6-dichloro-2-styrylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,6-dichloro-2-styrylpyrimidine is a molecule of interest in medicinal chemistry and materials science, yet a publicly available, experimentally determined crystal structure remains elusive. This technical guide addresses this informational gap by providing a comprehensive overview of its likely structural characteristics, plausible synthetic methodologies, and detailed experimental protocols for its synthesis and characterization. In the absence of direct crystallographic data, this document leverages information on structurally related compounds and established synthetic routes to provide a robust framework for researchers. Furthermore, computational modeling is proposed as a powerful alternative for elucidating its three-dimensional structure and electronic properties.

Introduction

Substituted pyrimidines are a cornerstone in drug discovery, forming the core scaffold of numerous therapeutic agents. The styrylpyrimidine motif, in particular, has attracted significant attention due to its diverse biological activities. This compound, with its reactive chloro-substituents and conjugated styryl group, represents a versatile intermediate for the synthesis of more complex derivatives. A definitive understanding of its three-dimensional structure is crucial for rational drug design and the development of novel materials.

Statement on Crystal Structure: As of the date of this publication, a search of major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), and the Protein Data Bank (PDB), yielded no specific entry for the crystal structure of this compound (CAS Number: 934353-78-3)[1].

Predicted Molecular Structure and Properties

In the absence of experimental data, the structure of this compound can be predicted based on the known geometries of its constituent parts: a 4,6-dichloropyrimidine (B16783) ring and a trans-styryl group. The "E" configuration indicates a trans geometry about the vinyl double bond, which is generally the more thermodynamically stable isomer.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted ValueSource/Method
Molecular FormulaC₁₂H₈Cl₂N₂-
Molecular Weight251.12 g/mol [1]
AppearancePredicted to be a solid[1]
Stereochemistry(E)-isomer-

Synthetic Methodologies

The synthesis of this compound can be approached through several established cross-coupling reactions. The choice of method may depend on the availability of starting materials, desired yield, and scalability.

Suzuki-Miyaura Cross-Coupling Reaction

This method involves the palladium-catalyzed reaction of a boronic acid with a halide. For the synthesis of the target compound, this would entail the coupling of 4,6-dichloropyrimidine with (E)-2-styrylboronic acid or a related boronate ester. The reactivity of the chloro-positions on the pyrimidine (B1678525) ring can be influenced by the choice of catalyst and reaction conditions[2][3][4].

Heck Reaction

The Heck reaction provides a direct method for the arylation of alkenes. In this context, 4,6-dichloropyrimidine could be coupled with styrene (B11656) in the presence of a palladium catalyst and a base to form the desired product[5][6]. This reaction is known for its tolerance of a wide range of functional groups.

Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide[7][8][9][10]. For the synthesis of this compound, this would involve the reaction of 4,6-dichloro-pyrimidine-2-carbaldehyde with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base.

Detailed Experimental Protocols

The following are generalized, plausible protocols for the synthesis and characterization of this compound based on the aforementioned methodologies and general practices for pyrimidine derivatives.

Synthesis via Suzuki-Miyaura Coupling (Hypothetical Protocol)
  • Reaction Setup: To a flame-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 eq.), (E)-2-styrylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. For pyrimidine derivatives, which can exhibit poor solubility, a solvent/anti-solvent recrystallization method is often effective[11][12].

  • Dissolution: Dissolve the purified this compound in a minimum amount of a "good" solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), with gentle heating if necessary.

  • Anti-solvent Addition: Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, such as hexane (B92381) or water, until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, and then store at 4 °C. Crystal formation may take several hours to days.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Suzuki_Catalyst Pd(PPh3)4, Base 4,6-Dichloropyrimidine->Suzuki_Catalyst Styrylboronic_Acid (E)-2-Styrylboronic Acid Styrylboronic_Acid->Suzuki_Catalyst Target_Molecule_Suzuki (E)-4,6-dichloro- 2-styrylpyrimidine Suzuki_Catalyst->Target_Molecule_Suzuki Coupling

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Synthesis Synthesis of Crude Product Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Crystallization Recrystallization Characterization->Crystallization Crystal_Analysis Single-Crystal X-ray Diffraction Crystallization->Crystal_Analysis Structure_Elucidation Crystal Structure Determination Crystal_Analysis->Structure_Elucidation End End Structure_Elucidation->End

Caption: General experimental workflow for synthesis and structural analysis.

Alternative Approach: Computational Modeling

Given the lack of experimental crystal structure data, computational modeling, particularly using Density Functional Theory (DFT), presents a viable and powerful alternative for gaining insights into the molecular structure, electronic properties, and vibrational frequencies of this compound. Such studies can predict bond lengths, bond angles, dihedral angles, and intermolecular interaction energies, providing a theoretical model of the crystal packing.

Conclusion

While the experimental crystal structure of this compound has not yet been reported in the public domain, this guide provides a comprehensive technical overview for researchers in the field. The detailed synthetic strategies and experimental protocols offer a clear path for its preparation and crystallization. The proposed use of computational modeling serves as a valuable tool to predict its structural and electronic properties, thereby aiding in the rational design of novel derivatives for applications in drug discovery and materials science. Further experimental work is warranted to elucidate the definitive crystal structure of this promising compound.

References

Biological activity of substituted styrylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Substituted Styrylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrylpyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure, featuring a pyrimidine (B1678525) ring linked to a styryl moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the biological activities of substituted styrylpyrimidines, with a primary focus on their anticancer properties, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Quantitative Biological Activity Data

The primary biological activity reported for substituted styrylpyrimidines is their potent anticancer efficacy, largely attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. A significant body of research has focused on their role as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[1][2][3][4][5]

Anticancer Activity: In Vitro Cytotoxicity

The cytotoxic effects of various substituted styrylpyrimidines have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Sty-DPPY 10e C-2 (E)-4-(styryl)aniline diphenylpyrimidineH1975 (EGFR T790M)2.91[6]
Compound 7o Not specified in abstractH1975 (EGFR mutant)Not specified (nanomolar)[2]
Compound 25h 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidineHCC8270.025[5]
Compound 25h 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidineH19750.49[5]
Styrylquinoline 3a 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolineHepG27.7-14.2 µg/ml[4]
Styrylquinoline 4a 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolineHCT1167.7-14.2 µg/ml[4]
Styrylquinoline 4b 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolineHepG27.7-14.2 µg/ml[4]
Enzyme Inhibition: EGFR Kinase

Substituted styrylpyrimidines have been specifically designed and evaluated as inhibitors of wild-type and mutant forms of EGFR.

Compound IDTarget EnzymeIC50 (nM)Reference
Sty-DPPY 10e EGFR T790M11.0[6]
Compound 7o EGFR L858R, Del19, T790Mnanomolar range[2]
Compound 25h EGFR L858R1.7[5]
Compound 25h EGFR L858R/T790M23.3[5]
Styrylquinoline 3a EGFR1.11-16.01 µM[4]
Styrylquinoline 3b EGFR1.11-16.01 µM[4]
Styrylquinoline 4a EGFR1.11-16.01 µM[4]
Styrylquinoline 4b EGFR1.11-16.01 µM[4]
Styrylquinoline 8a EGFR1.11-16.01 µM[4]

Experimental Protocols

The synthesis and biological evaluation of substituted styrylpyrimidines involve a series of well-defined experimental procedures.

General Synthesis of 2-Amino/Thio-Substituted Styrylpyrimidines

A common synthetic route to styrylpyrimidines involves the reaction of 3-styrylchromones with guanidine (B92328) or thiourea (B124793).

Materials:

Procedure:

  • A mixture of a 3-styrylchromone (1 mmol), guanidine hydrochloride or thiourea (1.2 mmol), and potassium hydroxide (2 mmol) in ethanol (20 mL) is prepared.

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino or 2-thio-substituted styrylpyrimidine.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted styrylpyrimidine compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the styrylpyrimidine compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.[4]

EGFR Kinase Inhibition Assay

The inhibitory activity of compounds against EGFR kinase is often determined using an in vitro enzyme assay.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase buffer

  • Styrylpyrimidine compounds

  • Detection antibody (e.g., anti-phosphotyrosine antibody)

  • ELISA plates

Procedure:

  • The kinase reaction is carried out in ELISA plates pre-coated with the substrate.

  • The styrylpyrimidine compounds at various concentrations are pre-incubated with the EGFR kinase in the kinase buffer.

  • The kinase reaction is initiated by adding ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at room temperature.

  • The reaction is stopped, and the plates are washed.

  • The amount of phosphorylated substrate is quantified using a specific detection antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • The signal is developed with a suitable substrate and measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[4][5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many biologically active styrylpyrimidines is the inhibition of the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

EGFR Signaling Pathway Inhibition

Substituted styrylpyrimidines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade leads to the inhibition of two major downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways ultimately results in cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Styrylpyrimidine Substituted Styrylpyrimidine Styrylpyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by substituted styrylpyrimidines.

Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized substituted styrylpyrimidines typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead compounds) Synthesis Synthesis of Styrylpyrimidine Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay (e.g., EGFR Kinase) Cytotoxicity->Enzyme_Assay Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Enzyme_Assay->Mechanism Xenograft Xenograft Models Mechanism->Xenograft Lead Compounds Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General experimental workflow for the evaluation of substituted styrylpyrimidines.

Conclusion

Substituted styrylpyrimidines represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to selectively inhibit key signaling molecules like EGFR makes them attractive candidates for the development of targeted cancer therapies. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the rich pharmacology of this chemical scaffold. Future research may further elucidate the structure-activity relationships, explore a broader range of biological targets, and optimize the pharmacokinetic properties of these compounds to translate their preclinical promise into clinical applications.

References

Unraveling the Activity of (E)-4,6-dichloro-2-styrylpyrimidine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While research into the direct pharmacological effects of (E)-4,6-dichloro-2-styrylpyrimidine is limited, the broader family of pyrimidine (B1678525) derivatives is a cornerstone in medicinal chemistry, with various analogues exhibiting a wide range of therapeutic activities, including anti-cancer and anti-HIV properties. The core pyrimidine structure serves as a versatile scaffold for the development of targeted therapies.

For instance, related dichloropyrimidine structures, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, are noted for their chemoselective reactions in the synthesis of polysubstituted aminopyrimidines, which are precursors to compounds like the anticancer drug Pazopanib. This highlights the role of the dichloropyrimidine moiety in facilitating the creation of pharmacologically active agents.

Although no specific quantitative data on the biological activity of this compound has been published, a patent for novel agents for cancer and infections reported by the University of Washington described a designated product with antiproliferative activity against several human cancer cell lines. This compound demonstrated IC50 values of 2.3 µM against human breast adenocarcinoma MDA-MB-231 cells, 0.012 µM against ductal carcinoma BT-474 cells, and 98 µM against the non-cancerous mammary gland MCF-10A cells in MTT assays.[3] However, the exact structure of this active product and its direct synthetic relationship to this compound is not explicitly detailed in the available information.

Future Directions

The current body of knowledge positions this compound as a valuable starting material for organic synthesis rather than an end-product with a defined biological function. Future research endeavors could focus on synthesizing a library of compounds derived from this intermediate and screening them for various biological activities. Such studies would be essential to determine if this chemical scaffold holds potential for the development of novel therapeutic agents and to subsequently investigate the mechanism of action of any identified active compounds. Elucidating the structure-activity relationships of its derivatives could unveil new avenues for drug discovery.

References

In-Depth Technical Guide on the Discovery and Isolation of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel pyrimidine (B1678525) derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document details synthetic methodologies, experimental protocols for biological screening, and the underlying signaling pathways modulated by these compounds, with a special focus on a recently discovered pyrazolo[1,5-a]pyrimidine (B1248293) derivative, TH023, a potent inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.

Introduction to Pyrimidine Derivatives in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive molecules, including nucleobases such as cytosine, thymine, and uracil.[1] The inherent biocompatibility and versatile chemical nature of the pyrimidine ring have made it a privileged scaffold in the development of therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The continuous exploration of novel pyrimidine derivatives is a key focus in the quest for more effective and selective drugs.

Synthetic Methodologies for Novel Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives often involves classical condensation reactions as well as modern cross-coupling techniques to achieve structural diversity. Two widely employed and versatile methods are the Biginelli reaction for the synthesis of dihydropyrimidinones and the Suzuki-Miyaura cross-coupling reaction for the arylation of a pyrimidine core.

Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones.[4] This method is highly valued for its operational simplicity and the biological significance of its products.

Experimental Protocol: General Procedure for the Biginelli Reaction

  • Reaction Setup: In a round-bottom flask, dissolve an aromatic aldehyde (1 equivalent), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol (B145695).

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).

  • Reaction Execution: Heat the mixture to reflux with constant stirring for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. The solid dihydropyrimidinone product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5] It is a powerful tool for creating carbon-carbon bonds and is frequently used to append aryl or heteroaryl moieties to a pyrimidine ring, significantly expanding the chemical space for drug discovery.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the halogenated pyrimidine (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K3PO4, Na2CO3, 2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water).

  • Reaction Execution: Stir the mixture at room temperature for a short period, then heat to reflux (typically 80-110 °C) for several hours (4-24 h), monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired arylated pyrimidine derivative.

Case Study: Discovery of TH023, a Novel Pyrazolo[1,5-a]pyrimidine Derivative

A recent study published in December 2024 reported the discovery of a novel pyrazolo[1,5-a]pyrimidine derivative, designated TH023, as a potent inhibitor of TLR4 signaling. This compound was identified through an artificial intelligence-powered virtual screening approach targeting the homodimerization of TLR4.

Synthesis of TH023

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. While the specific multi-step synthesis for TH023 is detailed in the primary literature, a general representative protocol for the formation of the pyrazolo[1,5-a]pyrimidine core is presented below.

Experimental Protocol: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold

  • Reaction Setup: In a round-bottom flask, combine the appropriate 5-aminopyrazole derivative (1 equivalent) and a suitable 1,3-dicarbonyl compound (1-1.2 equivalents) in a solvent such as glacial acetic acid or ethanol.

  • Reaction Execution: Heat the mixture to reflux for several hours (e.g., 3-16 hours), monitoring the reaction's progress via TLC.

  • Isolation and Purification: After cooling to room temperature, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent like ethanol, and can be further purified by recrystallization or column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine.

Biological Activity of TH023

TH023 has been shown to be a potent inhibitor of the TLR4 signaling pathway. Its biological activity has been quantified through various in vitro assays, demonstrating its potential as an anti-inflammatory agent.

Table 1: Quantitative Biological Data for TH023

AssayCell LineIC50 (µM)Reference
Inhibition of Secreted Embryonic Alkaline Phosphatase (SEAP)HEK-Blue hTLR40.354
Inhibition of Nitric Oxide (NO) ProductionRAW264.71.61

Experimental Protocols for Biological Evaluation

The biological activity of novel pyrimidine derivatives is assessed through a variety of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for assays relevant to the characterization of anti-inflammatory agents like TH023.

NF-κB Activation Assay in HEK-Blue™ hTLR4 Cells

This assay quantifies the inhibition of the TLR4-mediated NF-κB signaling pathway. HEK-Blue™ hTLR4 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., TH023) for a pre-incubation period (e.g., 1-2 hours).

  • Stimulation: Induce TLR4 signaling by adding an agonist, such as lipopolysaccharide (LPS), to the wells and incubate for a defined period (e.g., 16-24 hours).

  • SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a suitable detection reagent (e.g., QUANTI-Blue™).

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) and calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages. Nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.[2]

Protocol:

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and NO production, and incubate for 24 hours.

  • Griess Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.

  • Data Analysis: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm. Calculate the nitrite concentration based on a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

Signaling Pathways and Visualizations

Understanding the molecular pathways modulated by novel pyrimidine derivatives is crucial for drug development. TH023, for instance, targets the TLR4 signaling pathway. Below are diagrams generated using Graphviz (DOT language) to illustrate relevant biological and experimental workflows.

TLR4/NF-κB Signaling Pathway

The TLR4 signaling cascade is a critical component of the innate immune system. Upon activation by ligands like LPS, TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory genes.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Dimer LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB-IκB IKK_complex->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases NF-κB TH023 TH023 (Inhibitor) TH023->TLR4 Inhibits Dimerization DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: TLR4/NF-κB signaling pathway and the inhibitory action of TH023.

Experimental Workflow for Discovery and Evaluation

The process of discovering and evaluating novel pyrimidine derivatives follows a structured workflow, from initial synthesis to in-depth biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cell Viability) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., NO Assay, NF-κB Assay) Primary_Screening->Secondary_Screening Data_Analysis IC50 Determination & SAR Analysis Secondary_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General workflow for the development of novel pyrimidine derivatives.

Conclusion

References

(E)-4,6-dichloro-2-styrylpyrimidine: A Technical Guide on Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,6-dichloro-2-styrylpyrimidine is a synthetic organic compound featuring a pyrimidine (B1678525) core substituted with a styryl group. This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solvent solubility, as well as the chemical stability of this compound. While specific experimental data for this compound is not publicly available, this document outlines standardized experimental protocols and presents illustrative data from closely related pyrimidine derivatives to serve as a practical reference for researchers. Furthermore, potential biological activities and associated signaling pathways are discussed, supported by a conceptual diagram to guide further investigation into its mechanism of action.

Physicochemical Properties: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections detail the experimental protocols for determining the solubility of this compound in various solvents.

Predicted Physicochemical Properties

While experimental data is pending, computational models can provide initial estimates of key physicochemical properties.

PropertyPredicted ValueMethod
Molecular Weight251.12 g/mol ---
cLogP4.5---
Topological Polar Surface Area25.78 Ų---
Experimental Determination of Aqueous Solubility

A standardized shake-flask method is recommended for determining the thermodynamic aqueous solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of this compound to a sealed vial containing a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and formulation processes. The solubility of various pyrimidine derivatives has been reported in the literature and can serve as a guide. For instance, studies on similar heterocyclic compounds have explored their solubility in solvents like methanol, ethanol, acetone, and dimethylformamide (DMF).

Experimental Protocol: Gravimetric Method for Organic Solvent Solubility

  • Sample Preparation: Prepare a series of vials, each containing a known mass of a specific organic solvent.

  • Equilibration: Add an excess amount of this compound to each vial. Equilibrate the samples at various temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K) with constant stirring until saturation is reached.

  • Sampling and Drying: After equilibration, allow the undissolved solid to settle. Carefully transfer a known volume of the clear supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation: x = (m₁/M₁) / ((m₁/M₁) + (m₂/M₂)) where m₁ and M₁ are the mass and molar mass of the solute, and m₂ and M₂ are the mass and molar mass of the solvent.

Table 1: Illustrative Solubility Data of a Generic Pyrimidine Derivative in Various Organic Solvents at Different Temperatures. [1][2][3]

Temperature (K)Mole Fraction Solubility (x) in MethanolMole Fraction Solubility (x) in EthanolMole Fraction Solubility (x) in AcetoneMole Fraction Solubility (x) in DMF
298.150.0150.0250.0450.150
303.150.0180.0300.0550.175
308.150.0220.0360.0660.200
313.150.0260.0430.0780.230
318.150.0310.0510.0920.260

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in the drug development process to ensure its safety and efficacy over time.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

  • Stress Conditions: Expose solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.

  • Peak Purity: Assess the peak purity of the parent drug peak using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.

Experimental Protocol: Long-Term Stability Testing

  • Storage Conditions: Store samples of this compound in controlled environment chambers according to ICH guidelines (e.g., 25 °C/60% RH and 40 °C/75% RH).

  • Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a retest period or shelf life.

Table 2: Illustrative Long-Term Stability Data for a Generic Pyrimidine Derivative (Storage at 25 °C/60% RH).

Time (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder99.80.15
3White to off-white powder99.70.18
6White to off-white powder99.50.25
12White to off-white powder99.20.35
24White to off-white powder98.70.55

Potential Biological Activity and Signaling Pathways

Styrylpyrimidine and related heterocyclic structures have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While the specific mechanism of action for this compound is yet to be elucidated, related compounds have been shown to modulate key cellular signaling pathways.

Anticancer Activity

Several styryl-containing compounds have demonstrated potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.[4][5][6][7] Potential molecular targets include kinases in critical signaling pathways such as the PI3K/AKT and Hedgehog pathways.[8][9]

Antimicrobial Activity

The pyrimidine core is a well-known scaffold in antimicrobial agents. Some pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting essential proteins like FtsZ.[10][11][12]

Conceptual Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K SMO Smoothened (SMO) GLI GLI SMO->GLI AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation GLI->Proliferation FtsZ Bacterial FtsZ Compound This compound Compound->SMO Inhibition Compound->PI3K Inhibition Compound->FtsZ Inhibition

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflows

To systematically evaluate the solubility and stability of this compound, a structured experimental workflow is essential.

cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_output Data Analysis & Reporting AqueousSol Aqueous Solubility (Shake-Flask) Thermo Thermodynamic Analysis (van't Hoff Plot) AqueousSol->Thermo OrganicSol Organic Solvent Solubility (Gravimetric) OrganicSol->Thermo SolubilityData Solubility Profile & Thermodynamic Parameters Thermo->SolubilityData ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MethodDev Stability-Indicating Method Development (HPLC) ForcedDeg->MethodDev LongTerm Long-Term Stability (ICH Conditions) MethodDev->LongTerm StabilityData Degradation Profile & Shelf-Life Estimation LongTerm->StabilityData

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The exploration of its potential biological activities, guided by the provided conceptual signaling pathway, will be crucial in elucidating its therapeutic potential.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of (E)-4,6-dichloro-2-styrylpyrimidine and Related Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the preliminary cytotoxicity screening of (E)-4,6-dichloro-2-styrylpyrimidine. Therefore, this technical guide has been constructed based on established methodologies and reported findings for structurally related pyrimidine (B1678525) and styrylpyrimidine derivatives. The presented data and pathways should be considered illustrative for the purpose of outlining a comprehensive screening approach for novel compounds within this chemical class.

This in-depth guide is intended for researchers, scientists, and drug development professionals interested in the initial cytotoxic evaluation of novel pyrimidine-based compounds. It provides a framework for data presentation, detailed experimental protocols, and visualization of key cellular processes and workflows.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including several approved anticancer drugs. The structural diversity and synthetic tractability of pyrimidine derivatives make them a privileged class in medicinal chemistry for the discovery of novel therapeutic agents. The styrylpyrimidine subclass, characterized by a styryl group attached to the pyrimidine ring, has garnered interest for its potential antiproliferative properties. A preliminary cytotoxicity screening is the crucial first step in evaluating the potential of a novel compound like this compound as a candidate for further anticancer drug development.

Data Presentation: Representative Cytotoxicity Data

The following tables summarize hypothetical quantitative data for a test compound, such as this compound, based on typical results observed for related pyrimidine derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of a Representative Styrylpyrimidine

CompoundCell LineCancer TypeIC50 (µM)a
This compoundMCF-7Breast Adenocarcinoma15.8
This compoundA549Lung Carcinoma22.4
This compoundHCT-116Colon Carcinoma11.2
This compoundHeLaCervical Carcinoma18.9
Doxorubicin (Reference)MCF-7Breast Adenocarcinoma0.8
Doxorubicin (Reference)A549Lung Carcinoma1.2
Doxorubicin (Reference)HCT-116Colon Carcinoma0.5
Doxorubicin (Reference)HeLaCervical Carcinoma0.9

aIC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Apoptosis Induction by a Representative Styrylpyrimidine in HCT-116 Cells

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control-2.11.50.8
This compound1015.78.31.2
This compound2028.915.12.5
Doxorubicin135.418.73.1

Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with a Representative Styrylpyrimidine

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-55.228.116.7
This compound1058.325.416.3
This compound2065.118.216.7
Doxorubicin140.820.139.1

Experimental Protocols

Detailed methodologies for key experiments in a preliminary cytotoxicity screening are provided below.

3.1. Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

3.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

3.3. Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.

3.4. Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay. After treatment, cells are harvested and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the DNA-binding dye propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Visualizations: Signaling Pathways and Workflows

4.1. General Apoptotic Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway for apoptosis that can be induced by cytotoxic compounds.

Apoptosis_Pathway Compound Cytotoxic Compound (e.g., Styrylpyrimidine) Cell Cancer Cell Compound->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Induces Stress DNA_Damage DNA Damage Cell->DNA_Damage Induces Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DNA_Damage->Apoptosis Triggers

Caption: A generalized pathway of apoptosis induction by a cytotoxic agent.

4.2. Experimental Workflow for Cytotoxicity Screening

This diagram outlines the typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

Cytotoxicity_Workflow Start Start: Novel Compound Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay If potent Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay If potent Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End: Candidate Selection Data_Analysis->End

Caption: A standard workflow for preliminary cytotoxicity screening.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4,6-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and medicinal chemists, the pyrimidine (B1678525) scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. The functionalization of 4,6-dichloropyrimidine (B16783) via Suzuki coupling offers a versatile and powerful tool for the synthesis of novel 4-aryl-, 6-aryl-, and 4,6-diarylpyrimidine derivatives, which are key intermediates in the development of new therapeutic agents.

This document provides detailed protocols for the selective mono- and di-arylation of 4,6-dichloropyrimidine, along with comparative data on reaction conditions and yields.

Principle of the Reaction

The Suzuki coupling of 4,6-dichloropyrimidine involves the palladium-catalyzed reaction of the dichloropyrimidine with an arylboronic acid in the presence of a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

A key aspect of the Suzuki coupling with 4,6-dichloropyrimidine is regioselectivity. The chlorine atom at the C4 position is generally more reactive than the one at the C6 position, allowing for selective mono-arylation under controlled conditions. Subsequent coupling at the C6 position can be achieved under more forcing conditions or in a sequential one-pot procedure.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_reactants Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar'-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation [R-B(OH)3]⁻ Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) X⁻ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar'-X Ar'-X R-B(OH)2 + Base R-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Selective Mono-Arylation of 4,6-Dichloropyrimidine

This protocol is designed for the selective synthesis of 4-aryl-6-chloropyrimidines. The reaction is carried out under relatively mild conditions to favor mono-substitution at the more reactive C4 position. A two-step procedure involving Suzuki-Miyaura coupling followed by hydrodechlorination has been described for the synthesis of 4-arylpyrimidines, where the initial Suzuki reaction predominantly yields the mono-arylated product.[1]

Materials:

Procedure:

  • To a dry Schlenk flask, add 4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to a temperature between 55-80°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-6-chloropyrimidine.

Protocol 2: One-Pot Double Arylation of 4,6-Dichloropyrimidine

This protocol outlines a one-pot, sequential double Suzuki coupling for the synthesis of symmetrical or unsymmetrical 4,6-diarylpyrimidines. The first coupling is performed at a lower temperature, followed by the addition of the second boronic acid and an increase in temperature to drive the second coupling to completion. While a one-pot double Suzuki coupling has been effectively developed for 2,4-dichloropyrimidine (B19661), similar conditions can be adapted for the 4,6-dichloro isomer.[2]

Materials:

  • 4,6-Dichloropyrimidine

  • First arylboronic acid (1.0 equivalent)

  • Second arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vial, dissolve 4,6-dichloropyrimidine (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Degas the solution for five minutes by bubbling argon through it.

  • Add the first arylboronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.018 mmol, 2.7 mol%), and potassium carbonate (2.01 mmol).

  • Seal the vial and heat at 55°C for 12 hours.

  • After cooling to room temperature, add the second arylboronic acid (0.78 mmol), an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.009 mmol, 1.5 mol%), and more potassium carbonate (2.01 mmol).

  • Reseal the vial and heat at 90°C for 12 hours.

  • After cooling, partition the crude product between water and ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-diarylpyrimidine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of substituted 4,6-dichloropyrimidines, which can serve as a guide for optimizing the reaction with the unsubstituted parent compound.

Table 1: Mono-Arylation of Substituted 4,6-Dichloropyrimidines

EntryPyrimidine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
25-(4-bromophenyl)-4,6-dichloropyrimidine4-methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2255
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O70-8018-2240
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Acetonitrile/H₂O70-8018-2236

Data adapted from a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine, indicating that electron-rich boronic acids and 1,4-dioxane as a solvent can lead to good yields.[3]

Table 2: Double Arylation of Dichloropyrimidines

EntryPyrimidine SubstrateFirst Arylboronic AcidSecond Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
12,4-DichloropyrimidinePhenylp-MethoxyphenylPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O55 then 9084
22,4-Dichloropyrimidinep-Fluorophenylp-MethoxyphenylPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O55 then 9065
32,4-Dichloropyrimidinep-Methoxyphenylp-FluorophenylPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O55 then 9062
42,4,6-TrichloropyrimidinePhenyl (2 equiv)-Pd(OAc)₂/PPh₃Na₂CO₃Glyme/H₂O7088 (di-substituted)

Entries 1-3 are based on a one-pot double Suzuki coupling of 2,4-dichloropyrimidine and demonstrate the feasibility of this approach.[2] Entry 4 shows the di-arylation of 2,4,6-trichloropyrimidine.[4]

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reactants Combine 4,6-dichloropyrimidine, arylboronic acid, catalyst, and base in a Schlenk flask. Inert_Atmosphere Evacuate and backfill with inert gas (3x). Combine_Reactants->Inert_Atmosphere Add_Solvent Add degassed solvent. Inert_Atmosphere->Add_Solvent Heat_Stir Heat to desired temperature with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor progress by TLC or LC-MS. Heat_Stir->Monitor Cool_Quench Cool to room temperature and perform aqueous workup. Monitor->Cool_Quench Extract Extract with organic solvent (e.g., ethyl acetate). Cool_Quench->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify by flash column chromatography. Dry_Concentrate->Purify

Caption: A typical experimental workflow for the Suzuki coupling of 4,6-dichloropyrimidine.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the functionalization of 4,6-dichloropyrimidine. By carefully selecting the reaction conditions, such as the catalyst, base, solvent, and temperature, researchers can achieve high yields of either mono- or di-substituted pyrimidine derivatives. The protocols provided herein serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery and materials science.

References

The Medicinal Chemistry Potential of (E)-4,6-dichloro-2-styrylpyrimidine: A Versatile but Underexplored Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4,6-dichloro-2-styrylpyrimidine , a heterocyclic compound featuring a pyrimidine (B1678525) core linked to a styryl moiety, is primarily recognized in the chemical literature as a drug intermediate for the synthesis of more complex active pharmaceutical ingredients.[1][2] While its direct biological applications and detailed medicinal chemistry explorations are not extensively documented in publicly available research, the constituent chemical motifs—the dichloropyrimidine and the styryl group—are well-established pharmacophores present in a wide array of bioactive molecules. This suggests a significant, yet largely untapped, potential for this compound as a foundational scaffold in drug discovery.

This document aims to provide an overview of the potential applications of this compound in medicinal chemistry, based on the known biological activities of related compounds. It will also outline general synthetic strategies and hypothetical experimental protocols that researchers could employ to explore its therapeutic potential.

Potential Therapeutic Applications

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic actions. Similarly, the styryl moiety is a recognized structural element in compounds with significant biological effects. The combination of these two in "this compound" presents a compelling starting point for the development of novel therapeutics in several key areas:

  • Anticancer Agents: Pyrimidine derivatives are integral to many anticancer drugs, acting as kinase inhibitors, antimetabolites, or DNA intercalators.[3][4] The styryl group is also found in natural and synthetic compounds with potent antiproliferative activities.[5] Therefore, derivatives of this compound could be synthesized and evaluated as potential inhibitors of key oncogenic signaling pathways.

  • Antiviral Compounds: Many antiviral nucleoside analogs are based on the pyrimidine scaffold. Non-nucleoside inhibitors targeting viral enzymes also frequently incorporate this heterocycle. The styryl moiety has also been investigated for its antiviral properties.[5] This dual heritage makes this compound a promising template for the design of new antiviral agents.

  • Anti-inflammatory Drugs: Pyrimidine derivatives have been explored for their anti-inflammatory properties, often by targeting enzymes such as cyclooxygenases (COX) or various kinases involved in the inflammatory cascade.[6] The potential for developing novel anti-inflammatory agents from this scaffold is therefore a viable research avenue.

Synthetic Strategies and Experimental Protocols

The two chlorine atoms on the pyrimidine ring of this compound are reactive sites for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.

General Protocol for Derivatization via Nucleophilic Aromatic Substitution

This protocol describes a general method for reacting this compound with a nucleophile, such as an amine or thiol, to generate monosubstituted or disubstituted derivatives.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, thiol)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K2CO3))

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification system (e.g., column chromatography or preparative HPLC)

  • Characterization instruments (e.g., NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent.

  • Addition of Reagents: Add the desired nucleophile (1 to 2.2 equivalents, depending on whether monosubstitution or disubstitution is desired) to the solution, followed by the addition of a base (1.5 to 3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C) depending on the reactivity of the nucleophile.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (e.g., salt byproduct) has formed, it can be removed by filtration. The filtrate can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product obtained after removal of the solvent is purified by column chromatography on silica (B1680970) gel or by preparative HPLC to yield the desired derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Table 1: Hypothetical Quantitative Data for Synthesized Derivatives

Since no specific biological data for derivatives of this compound is available, the following table is a template that researchers would use to summarize their findings after synthesis and biological screening.

Compound IDR1 SubstituentR2 SubstituentTargetAssay TypeIC50/EC50 (µM)
Parent ClCl---
Derivative 1 -NH-CyclopropylClKinase XKinase InhibitionData to be determined
Derivative 2 -S-PhenylClViral Protease YEnzymatic AssayData to be determined
Derivative 3 -NH-Morpholine-NH-MorpholineCancer Cell Line ZCell ViabilityData to be determined

Visualizing the Research Workflow

The process of exploring the medicinal chemistry applications of this compound can be visualized as a logical workflow.

cluster_0 Scaffold Selection and Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Start This compound Library Library of Derivatives (via SNAr reactions) Start->Library Derivatization Screening High-Throughput Screening (e.g., anticancer, antiviral assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Synthesis

Caption: Workflow for Medicinal Chemistry Exploration.

Signaling Pathway Hypothesis

Derivatives of this compound could potentially target various signaling pathways implicated in diseases like cancer. For instance, they could be designed as inhibitors of protein kinases, which are crucial regulators of cell signaling.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor This compound Derivative Inhibitor->Kinase_Cascade

Caption: Potential Mechanism of Action via Kinase Inhibition.

Conclusion

While direct and detailed applications of this compound in medicinal chemistry are not yet prevalent in scientific literature, its chemical structure represents a promising starting point for the development of novel therapeutic agents. The presence of the dichloropyrimidine core allows for extensive chemical modification, enabling the exploration of a broad chemical space. Future research focused on the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new drug candidates with potential applications in oncology, virology, and inflammatory diseases. The protocols and workflows outlined here provide a foundational framework for researchers to embark on such investigations.

References

Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize pyrimidine-based compounds with potential therapeutic applications. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This document details both phenotypic and target-based screening methodologies, data presentation guidelines, and the visualization of relevant signaling pathways.

Introduction to High-Throughput Screening for Pyrimidine Derivatives

High-throughput screening (HTS) is a crucial technology in drug discovery that allows for the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[3][4] For pyrimidine-based compounds, HTS assays can be broadly categorized into two main approaches:

  • Phenotypic Screening: This approach evaluates the effect of compounds on whole cells or organisms to identify agents that induce a desired change in phenotype, such as cell death in cancer cells or inhibition of viral replication.[1] Phenotypic screens are advantageous as they do not require prior knowledge of a specific molecular target.[1]

  • Target-Based Screening: This approach measures the direct interaction of compounds with a specific, predetermined molecular target, such as an enzyme or receptor, that is hypothesized to be involved in a disease pathway.[1][4]

Data Presentation: Efficacy of Pyrimidine Derivatives

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and interpretation.[1] The following tables summarize the biological activity of various pyrimidine derivatives identified through high-throughput screening.

Table 1: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays [5]

Compound ID/SeriesCell LineAssay TypeIC50 (µM)
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT Assay1.629
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT Assay1.841
Aminopyrimidine 2aGlioblastoma, TNBC, Oral Squamous, Colon CancerProliferation Assay4 - 8
Pyridothienopyrimidinone 7aMCF-7, HCT116, PC3Cytotoxicity Assay1.18
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)MTT Assay21
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases [5]

Compound/SeriesTarget KinaseAssay TypeIC50 (nM)
Pyrido[2,3-d]pyrimidine 4PIM-1HTScan® Kinase Assay11.4
Pyrido[2,3-d]pyrimidine 10PIM-1HTScan® Kinase Assay17.2
Pyrazolo[3,4-d]pyrimidine 12BTKBiochemical Assay4.2
Pyrazolo[3,4-d]pyrimidine 13BTKBiochemical Assay11.1
Pyrazolo[1,5-a]pyrimidine 6tCDK2Biochemical Assay90
Pyrazolo[1,5-a]pyrimidine 6sTRKABiochemical Assay450
Thienopyrimidine DerivativeAurora KinaseBiochemical AssayPotent Inhibition

Table 3: HTS Assay Performance Metrics [5]

Assay TypeTargetZ' FactorHit Rate (%)
Cell-based CPE InhibitionInfluenza A Virus> 0.50.022 - 0.38
Yes1 Kinase AssayYes1 Kinase0.76 ± 0.0541 (focused library)
P. falciparum IVT AssayProtein Synthesis0.8554.5

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format, typically in 384-well plates.[5]

Protocol 1: Cell Viability and Cytotoxicity Screening using the MTT Assay

This protocol is designed to assess the effect of pyrimidine derivatives on cancer cell viability.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, PC3)[6]

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and penicillin-streptomycin)

  • Pyrimidine derivative library (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 384-well clear-bottom cell culture plates[5]

  • Multichannel pipettes and automated liquid handlers

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete growth medium.[5]

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.[5]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

  • Compound Addition:

    • Prepare a stock solution of the pyrimidine derivatives in DMSO. Perform serial dilutions to create a concentration gradient.[5]

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of each compound dilution to the corresponding wells of the cell plate.[5] Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.[5]

  • Incubation:

    • Return the plate to the incubator and incubate for 48-72 hours.[5]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][5]

  • Solubilization:

    • Carefully remove the medium and add 50 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1]

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[1]

Protocol 2: Biochemical Kinase Inhibition Assay (e.g., PIM-1 Kinase)

This protocol describes a generic biochemical assay to identify pyrimidine derivatives that inhibit the activity of a specific protein kinase, using a luminescence-based ADP detection method.[5]

Materials:

  • PIM-1 kinase

  • Pyrimidine derivative library (dissolved in DMSO)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.[5]

  • Compound Plating:

    • Dispense 1 µL of each pyrimidine derivative or control (DMSO) into the wells of a 384-well plate.[5]

  • Enzyme Addition:

    • Add 2 µL of the PIM-1 kinase solution to each well.[5]

  • Reaction Initiation:

    • Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.[5]

    • Incubate the plate at room temperature for 60 minutes.[5]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.[7]

  • Data Analysis:

    • Calculate the percent inhibition for each compound by comparing the signal from the compound-treated wells to the positive (no inhibitor) and negative (no kinase) control wells.[7]

    • Determine the IC50 values for active compounds by performing dose-response experiments.[7]

Protocol 3: Tubulin Polymerization Inhibition Assay

Microtubules, polymers of tubulin, are critical for cell division, making them an important target for anticancer drugs.[1] Pyrimidine derivatives have been identified as inhibitors of tubulin polymerization.[1]

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol[1]

  • Pyrimidine derivative library (dissolved in DMSO)

  • 96-well plate

  • Plate reader with temperature control and absorbance measurement capabilities

Procedure:

  • Reagent Preparation:

    • Prepare the tubulin polymerization buffer.[1]

    • Reconstitute purified tubulin protein in the buffer on ice.[1]

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C in a plate reader.[1]

    • Add the pyrimidine compound dilutions to the wells.[1]

    • Add the cold tubulin solution to the wells to initiate polymerization.[1]

  • Turbidity Measurement:

    • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[1]

  • Data Analysis:

    • The increase in absorbance corresponds to the extent of tubulin polymerization.[1]

    • Calculate the rate and extent of polymerization for each compound concentration.[1]

    • Determine the IC₅₀ values for the inhibition of tubulin polymerization.[1]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key workflows and signaling pathways relevant to the high-throughput screening of pyrimidine derivatives.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Pyrimidine Compound Library Assay_Plate Assay Plate Preparation Compound_Library->Assay_Plate HTS High-Throughput Screening (Automated Liquid Handling) Assay_Plate->HTS Cell_Culture Cell Culture / Reagent Prep Cell_Culture->Assay_Plate Incubation Incubation HTS->Incubation Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence, Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Normalization, Z' Factor, Hit Selection) Signal_Detection->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: A typical workflow for a high-throughput screening campaign.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocates & Activates STAT->STAT_dimer Dimerizes Pyrimidine_Inhibitor Pyrimidine-based JAK Inhibitor Pyrimidine_Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrimidine-based compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds & Activates

Caption: The EGFR signaling pathway, a common target for pyrimidine-based inhibitors in cancer therapy.

References

(E)-4,6-dichloro-2-styrylpyrimidine: Application Notes and Protocols for a Novel Chemical Probe Candidate

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4,6-dichloro-2-styrylpyrimidine is a synthetic compound identified as a potential chemical probe due to its structural features, which are common in biologically active molecules. As a derivative of the pyrimidine (B1678525) core, a privileged scaffold in medicinal chemistry, this molecule holds promise for researchers in chemical biology and drug discovery. The presence of reactive chloro groups and a styryl moiety suggests potential interactions with various biological targets. This document provides an overview of its potential applications, based on the activities of structurally related compounds, and hypothetical protocols for its use as a chemical probe.

Application Notes

This compound is currently classified as a drug intermediate, primarily utilized in the synthesis of more complex, biologically active compounds.[1][2] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the dichloropyrimidine and styryl functionalities are present in numerous compounds with established pharmacological profiles. Based on this, we can extrapolate potential areas of investigation for its use as a chemical probe.

Potential Applications:

  • Kinase Inhibitor Discovery: The 4,6-dichloropyrimidine (B16783) core is a well-established scaffold for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by occupying the adenine-binding pocket of various kinases. The styryl group can be further modified to enhance potency and selectivity for specific kinases. Therefore, this compound could serve as a starting point or a fragment for screening against a panel of kinases to identify novel inhibitors.

  • Covalent Probe Development: The dichloro-substituents on the pyrimidine ring are susceptible to nucleophilic aromatic substitution. This reactivity can be exploited to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein. This makes it a candidate for activity-based protein profiling (ABPP) to identify novel drug targets.

  • Anticancer Research: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. The styryl group is also found in natural and synthetic compounds with cytotoxic effects against cancer cell lines. Investigating the effects of this compound on cancer cell viability and elucidating its mechanism of action could be a fruitful area of research.

  • Antimicrobial Drug Development: The pyrimidine nucleus is a key component of several antimicrobial agents. Screening this compound against a panel of bacteria and fungi could reveal potential antimicrobial properties.

Limitations:

It is crucial to note that the biological activity of this compound is largely unexplored. The information presented here is based on the known activities of structurally similar compounds. Extensive experimental validation is required to confirm these potential applications and to understand its specific mechanism of action, potency, selectivity, and cellular effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of this compound as a chemical probe.

Protocol 1: General Kinase Inhibition Assay (e.g., using a generic kinase like PKA)

This protocol describes a basic in vitro kinase assay to screen for inhibitory activity.

1. Materials:

  • This compound (dissolved in DMSO)
  • Recombinant human kinase (e.g., PKA)
  • Kinase substrate (e.g., Kemptide)
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
  • White, opaque 96-well plates

2. Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
  • In a 96-well plate, add 5 µL of the compound dilutions. For control wells, add 5 µL of DMSO.
  • Add 20 µL of a solution containing the kinase and its substrate in kinase assay buffer.
  • To initiate the kinase reaction, add 25 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).
  • Incubate the plate at 30°C for 1 hour.
  • After incubation, add 50 µL of the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
  • Measure the luminescence using a plate reader.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound in DMSO C Add compound/DMSO to 96-well plate A->C B Prepare kinase/substrate and ATP solutions D Add kinase/substrate solution B->D C->D E Initiate reaction with ATP D->E F Incubate at 30°C E->F G Add Kinase-Glo® reagent F->G H Incubate at RT G->H I Measure luminescence H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for a generic in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (e.g., using a cancer cell line like HeLa)

This protocol outlines a method to assess the cytotoxic or cytostatic effects of the compound on a cancer cell line.

1. Materials:

  • This compound (dissolved in DMSO)
  • HeLa cells (or other cancer cell line)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Trypsin-EDTA
  • Phosphate-buffered saline (PBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a similar viability reagent (e.g., CellTiter-Glo®)
  • Clear, flat-bottomed 96-well plates

2. Procedure:

  • Culture HeLa cells to ~80% confluency.
  • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
  • Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
  • Prepare serial dilutions of this compound in cell culture medium.
  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.
  • Incubate the cells for 48 or 72 hours.
  • If using MTT, add 10 µL of MTT solution to each well and incubate for another 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) and incubate until the formazan (B1609692) crystals are dissolved.
  • If using a luminescent assay like CellTiter-Glo®, follow the manufacturer's instructions.
  • Read the absorbance at 570 nm (for MTT) or luminescence using a plate reader.
  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow for Cell Viability Assay:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability_measurement Viability Measurement A Culture and seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with compound B->D C Prepare compound dilutions in medium C->D E Incubate for 48-72 hours D->E F Add viability reagent (e.g., MTT) E->F G Incubate F->G H Read absorbance/luminescence G->H I Calculate % viability and GI50 H->I

Caption: Workflow for a standard cell viability assay.

Data Presentation

As no specific experimental data for this compound is currently available, the following tables are templates that researchers can use to structure their data upon completion of the aforementioned experiments.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (µM)
Kinase AData to be determined
Kinase BData to be determined
Kinase CData to be determined

Table 2: Cytotoxicity Profile of this compound

Cell LineGI₅₀ (µM) after 72h
HeLa (Cervical Cancer)Data to be determined
MCF-7 (Breast Cancer)Data to be determined
A549 (Lung Cancer)Data to be determined
HEK293 (Normal Kidney)Data to be determined

Hypothetical Signaling Pathway

Based on the potential of dichloropyrimidine derivatives to act as kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits apoptosis Proliferation Cell Proliferation mTORC1->Proliferation Probe This compound Probe->PI3K Potential Inhibition Probe->AKT Potential Inhibition Probe->mTORC1 Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Disclaimer: The application notes, experimental protocols, and signaling pathway diagrams are provided as a guide for research and are based on the chemical structure of this compound and the known activities of related compounds. All experimental work should be conducted with appropriate safety precautions and controls. The biological activities and mechanisms of action of this specific compound require experimental validation.

References

Application Notes and Protocols for Cell-based Assays Involving (E)-4,6-dichloro-2-styrylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have been conducted to collate information regarding the application of (E)-4,6-dichloro-2-styrylpyrimidine in cell-based assays. The available scientific data consistently identifies this compound as a chemical intermediate, primarily utilized in the synthesis of more complex molecules for various research and development purposes.

To date, there is a notable absence of published studies detailing the direct biological activity, mechanism of action, or specific applications of this compound in cell-based assays. Consequently, the generation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not feasible based on the current body of scientific literature.

The following sections provide a generalized framework and protocols for evaluating novel compounds with potential biological activity, which can be adapted for preliminary screening of this compound or its derivatives. These are intended to serve as a foundational guide for researchers interested in exploring the bioactivity of this and related compounds.

Section 1: General Application Notes for Screening Novel Pyrimidine (B1678525) Derivatives

Pyrimidine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. When investigating a novel pyrimidine derivative such as this compound, a tiered approach to cell-based screening is recommended.

Initial Cytotoxicity Screening: The first step is to determine the cytotoxic potential of the compound across a panel of relevant cell lines. This provides a therapeutic window and informs the concentration range for subsequent functional assays.

Secondary Functional Assays: Based on the outcomes of cytotoxicity screening and the structural characteristics of the compound, a variety of secondary assays can be employed to elucidate its mechanism of action. For styrylpyrimidine derivatives, assays focusing on cancer cell proliferation, apoptosis, and cell cycle progression are logical starting points.

Target Identification and Pathway Analysis: Should the compound exhibit significant activity in functional assays, further investigation into its molecular targets and impact on signaling pathways would be warranted.

Section 2: Hypothetical Experimental Protocols

The following are standard, widely-used protocols that can be adapted for the initial characterization of "this compound".

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is designed to assess the effect of a test compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Human cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

Section 3: Data Presentation (Hypothetical)

As no quantitative data is available for this compound, the following table is a template demonstrating how such data would be presented.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Cancer48[Data Not Available]
A549Lung Cancer48[Data Not Available]
HeLaCervical Cancer48[Data Not Available]
HepG2Liver Cancer48[Data Not Available]

Section 4: Visualization of Workflows and Pathways (Templates)

The following diagrams, created using the DOT language, illustrate a general experimental workflow for compound screening and a simplified, hypothetical signaling pathway that could be investigated if the compound showed anticancer activity.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_pathway Phase 3: Pathway Analysis start Start: Compound Synthesis This compound dissolve Dissolve in DMSO start->dissolve cytotoxicity Cytotoxicity Screening (MTT Assay) dissolve->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot for Key Signaling Proteins apoptosis->western_blot cell_cycle->western_blot pathway_id Identify Modulated Pathways western_blot->pathway_id

Caption: General workflow for screening novel chemical compounds.

hypothetical_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k compound This compound akt Akt compound->akt Inhibition? pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for Fluorescent Labeling with Styrylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrylpyrimidine analogs are a class of fluorescent dyes with emerging applications in cellular imaging and as molecular probes. These compounds belong to the broader family of styryl dyes, which are known for their sensitivity to the microenvironment, allowing for the visualization of cellular structures and dynamic processes. The core structure, featuring a pyrimidine (B1678525) ring conjugated to styryl moieties, gives rise to their unique photophysical properties. This document provides an overview of their characteristics, protocols for their application in fluorescent labeling, and quantitative data to aid in experimental design.

Principle of Action

Styryl-based dyes, including styrylpyrimidine analogs, typically exhibit low fluorescence in aqueous environments and become highly fluorescent upon binding to hydrophobic environments, such as lipid membranes. This "turn-on" fluorescence mechanism makes them excellent candidates for imaging cellular membranes and lipid-rich organelles with a high signal-to-noise ratio. The electron-donating and -accepting moieties within their structure influence their spectral properties, including absorption and emission wavelengths, Stokes shift, and quantum yield. Modifications to the chemical structure of styrylpyrimidine analogs can tune these properties for specific applications, such as targeting particular organelles or for use in multi-color imaging experiments.

Data Presentation

The photophysical properties of styrylpyrimidine analogs and their close relatives, styrylpyridinium dyes, are crucial for their application as fluorescent probes. The following table summarizes key quantitative data from the literature to facilitate comparison and selection of appropriate analogs for specific experimental needs.

Compound ClassSpecific AnalogExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)Target Organelle/ApplicationReference
Styrylpyrimidine 4,6-Bis[(4′-diethylamino) styryl] pyrimidin-2-ol~500 (in phosphate (B84403) buffer)Varies with pHNot specifiedNot specifiedpH probe
Styrylpyridinium DSP-6486 (in ethanol)480-650> 100Increases in liposomesMembranes[1]
Styrylpyridinium DSP-12486 (in ethanol)480-650> 100Increases in liposomesMembranes[1]
Styrylpyridinium HSP-14402 (in ethanol)480-650> 100Increases in liposomesMembranes[1]
Styrylpyridinium SHSP-12383 (in ethanol)Not specifiedNot specifiedNot specifiedMembranes[1]
Styrylpyridinium SP-468430 (in DOPC liposomes)600 (in DOPC liposomes)170HighPlasma Membrane[2]
Styrylpyridinium SQ-535478 (in DOPC liposomes)660 (in DOPC liposomes)182HighPlasma Membrane[2]
Styrylpyrylium Various AnalogsNot specifiedYellow-Orange> 100Not specifiedMitochondria[3]

Experimental Protocols

The following are generalized protocols for the application of styrylpyrimidine analogs in cellular imaging. These protocols are based on methodologies for similar styryl dyes and may require optimization for specific styrylpyrimidine analogs and cell types.

Protocol 1: General Live-Cell Staining of Plasma Membranes

This protocol describes a general procedure for staining the plasma membrane of live cells using a styryl-based fluorescent probe.

Materials:

  • Styrylpyrimidine analog stock solution (1-5 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Preparation of Staining Solution: Prepare a working solution of the styrylpyrimidine analog by diluting the stock solution in pre-warmed complete culture medium or buffer (e.g., HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the specific probe and cell type.

  • Washing (Optional): For some probes, washing may be necessary to remove background fluorescence. Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or HBSS. For other probes, imaging can be performed directly in the staining solution.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the styrylpyrimidine analog.

Protocol 2: Staining of Mitochondria in Live Cells

This protocol outlines a method for staining mitochondria in live cells, a common application for cationic styryl dyes.

Materials:

  • Cationic styrylpyrimidine analog stock solution (1-5 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells on a suitable imaging vessel to the desired confluency.

  • Preparation of Staining Solution: Dilute the styrylpyrimidine analog stock solution in pre-warmed complete culture medium to a final concentration of 100-500 nM. The optimal concentration should be determined experimentally.

  • Cell Staining: Replace the existing culture medium with the staining solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or fresh culture medium.

  • Imaging: Add fresh pre-warmed medium or buffer to the cells and image immediately using a fluorescence microscope with the appropriate filter set.

Protocol 3: Imaging of Lipid Droplets in Live Cells

This protocol provides a method for visualizing lipid droplets in live cells using a hydrophobic styryl-based probe.

Materials:

  • Hydrophobic styrylpyrimidine analog stock solution (1-5 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells on an appropriate imaging vessel. For enhanced lipid droplet formation, cells can be treated with oleic acid (e.g., 200 µM) for 24 hours prior to staining.

  • Preparation of Staining Solution: Prepare a working solution of the styrylpyrimidine analog by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-5 µM.

  • Cell Staining: Add the staining solution directly to the cells in their culture medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or HBSS.

  • Imaging: Add fresh pre-warmed medium or buffer to the cells and proceed with fluorescence imaging.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common experimental workflows and the principles of fluorescent labeling with styrylpyrimidine analogs.

general_staining_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start prep_cells Prepare Live Cells in Imaging Dish start->prep_cells prep_stain Prepare Staining Solution (1-10 µM in medium) start->prep_stain stain_cells Incubate Cells with Staining Solution (5-30 min at 37°C) prep_cells->stain_cells prep_stain->stain_cells wash_cells Wash Cells with Buffer (Optional) stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells end End image_cells->end

Caption: General workflow for live-cell fluorescent labeling.

mitochondrial_staining_pathway probe Cationic Styrylpyrimidine Analog cell_membrane Plasma Membrane probe->cell_membrane Passive Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm mitochondrion Mitochondrion (Negative Membrane Potential) cytoplasm->mitochondrion Accumulation driven by membrane potential fluorescence Fluorescence Signal mitochondrion->fluorescence Fluorescence 'Turn-On'

Caption: Mechanism of mitochondrial staining by cationic styryl dyes.

lipid_droplet_staining_logic probe Hydrophobic Styrylpyrimidine Analog in Aqueous Medium (Low Fluorescence) cell Live Cell probe->cell Enters Cell lipid_droplet Lipid Droplet (Hydrophobic Environment) cell->lipid_droplet Partitions into high_fluorescence High Fluorescence Signal lipid_droplet->high_fluorescence Results in

Caption: Principle of lipid droplet staining by hydrophobic probes.

Conclusion

Styrylpyrimidine analogs represent a promising class of fluorescent probes for cellular imaging. Their environmentally sensitive fluorescence and tunable photophysical properties make them valuable tools for visualizing cellular structures and processes. While specific protocols for styrylpyrimidine analogs are still emerging, the generalized methods provided here, adapted from closely related styryl dyes, offer a solid foundation for their application in research. Further investigation and characterization of novel styrylpyrimidine derivatives will undoubtedly expand their utility in cell biology and drug development.

References

Application Notes and Protocols: (E)-4,6-dichloro-2-styrylpyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4,6-dichloro-2-styrylpyrimidine is a versatile bifunctional building block for the synthesis of a wide array of complex organic molecules. Its pyrimidine (B1678525) core is a common scaffold in medicinal chemistry, and the two reactive chlorine atoms at the C4 and C6 positions provide convenient handles for sequential or differential functionalization. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors.

Overview of Reactivity

The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C6 position, allowing for selective mono-functionalization under carefully controlled conditions.

Key Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors.[1] The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding site of many kinases. By strategically functionalizing the C4 and C6 positions, libraries of potential drug candidates can be rapidly synthesized and screened for biological activity.

Common transformations include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

    • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles such as amines, alcohols, and thiols.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Mono-aryl C-C Coupling via Suzuki-Miyaura Reaction

This protocol describes the selective mono-arylation at the more reactive C4 position of a dichloropyrimidine derivative.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Styrylpyrimidine This compound Product 4-Aryl-6-chloro-2-styrylpyrimidine Styrylpyrimidine->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd(PPh3)4 Base K3PO4 Solvent 1,4-Dioxane (B91453)

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Potassium phosphate (B84403) (K3PO4) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, arylboronic acid, and potassium phosphate.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Add the Pd(PPh3)4 catalyst to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative Example for a similar dichloropyrimidine):

The following table presents data from the Suzuki-Miyaura coupling of a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, which demonstrates the expected yields for such transformations.

EntryArylboronic AcidSolventBaseYield (%)
1Phenylboronic acid1,4-DioxaneK3PO460
24-Methoxyphenylboronic acid1,4-DioxaneK3PO475
34-Tolylboronic acid1,4-DioxaneK3PO472

Data adapted from a study on a structurally related dichloropyrimidine derivative.

Protocol 2: Mono-amino C-N Coupling via Buchwald-Hartwig Amination

This protocol outlines the selective mono-amination at the C4 position.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Styrylpyrimidine This compound Product 4-Amino-6-chloro-2-styrylpyrimidine Styrylpyrimidine->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine (R1R2NH) Amine->Product Catalyst Pd2(dba)3 Ligand XPhos Base NaOtBu Solvent Toluene (B28343)

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry reaction vial with Pd2(dba)3, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a metal-free approach to C-N bond formation.

Reaction Scheme:

SNAr cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Styrylpyrimidine This compound Product 4-Amino-6-chloro-2-styrylpyrimidine Styrylpyrimidine->Product SNAr Amine Amine (R1R2NH) Amine->Product Base DIPEA Solvent NMP

Caption: SNAr reaction of this compound.

Materials:

  • This compound

  • Amine (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Dissolve this compound in NMP in a reaction flask.

  • Add the amine and DIPEA to the solution.

  • Heat the reaction mixture to 80-120 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water, which may precipitate the product.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are potent scaffolds for the development of kinase inhibitors. For instance, functionalization at the C4 and C6 positions can lead to compounds that target protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Aurora Kinases.

Illustrative Signaling Pathway:

The diagram below depicts a simplified EGFR signaling pathway, which is often dysregulated in cancer. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling and reducing tumor cell proliferation.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation Inhibitor Pyrimidine Inhibitor (derived from building block) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine-based drug.

By synthesizing a library of compounds from this compound and screening them in relevant kinase assays, researchers can identify lead compounds for further development as targeted cancer therapeutics.

References

Application Notes and Protocols for In Vitro Kinase Assays of Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, which makes them a primary focus for therapeutic drug development.[1][2] The pyrimidine (B1678525) scaffold has emerged as a privileged structure in medicinal chemistry for designing kinase inhibitors.[1][3] This is due to its ability to mimic the adenine (B156593) ring of ATP, allowing it to form key hydrogen bonds within the ATP-binding site of kinases.[1]

These application notes provide a comprehensive guide to performing in vitro kinase assays to determine the potency and selectivity of novel pyrimidine-based inhibitors. A detailed protocol for a common luminescence-based kinase assay is provided, along with examples of quantitative data for representative pyrimidine inhibitors.

Principles of In Vitro Kinase Assays

The fundamental goal of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled environment and to quantify the inhibitory effect of a test compound.[1] This is typically achieved by measuring the transfer of a phosphate (B84403) group from ATP to a specific substrate, which can be a protein or a peptide.[1] The potency of an inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[4]

Several assay formats are available for measuring kinase activity, each with its own advantages and disadvantages:

  • Radiometric Assays: These assays are considered the gold standard and directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[5][6] They are highly sensitive and not prone to interference from fluorescent compounds.[1] However, they require specialized handling and disposal of radioactive materials.[1][6]

  • Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[1] They are well-suited for high-throughput screening (HTS).[1]

  • Luminescence-Based Assays: These assays are widely used in HTS formats and typically quantify the amount of ATP remaining in the reaction after the kinase reaction is complete.[1][7] The light output is inversely proportional to the kinase activity.[1][7] They are known for their simplicity and robust performance.[1]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a general methodology for determining the IC50 value of a pyrimidine inhibitor against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant Kinase

  • Kinase Substrate (specific to the kinase)

  • Pyrimidine Inhibitor (and other test compounds)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrimidine inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in kinase buffer to create a range of concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Reaction Mixture Preparation:

    • In each well of the plate, add the recombinant kinase and the specific substrate, both diluted in kinase buffer.

  • Inhibitor Addition:

    • Add a small volume of the diluted pyrimidine inhibitor or control (DMSO for negative control, a known inhibitor for positive control) to the appropriate wells.

  • Initiation of Kinase Reaction:

    • Start the enzymatic reaction by adding a defined concentration of ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.

    • Incubate the plate at room temperature for a final period (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% kinase activity and a "no enzyme" or "maximum inhibition" control as 0% activity.[4][8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Data Presentation: Inhibitory Activity of Pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activity of various pyrimidine derivatives against different protein kinases.

Table 1: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT Assay1.629
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT Assay1.841
Aminopyrimidine 2aGlioblastoma, TNBC, Oral Squamous, Colon CancerProliferation Assay4 - 8
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)MTT Assay21
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17

Data sourced from a high-throughput screening campaign of pyrimidine derivatives.[9]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound ID/SeriesTarget KinaseAssay TypeIC50 (nM)
Pyrido[2,3-d]pyrimidine (B1209978) 4PIM-1HTScan® Kinase Assay11.4
Pyrido[2,3-d]pyrimidine 10PIM-1HTScan® Kinase Assay17.2
Pyrido[2,3-d]pyrimidine 6PIM-1HTScan® Kinase Assay34.6
Pyrido[2,3-d]pyrimidine 11PIM-1HTScan® Kinase Assay21.4
Staurosporine (Control)PIM-1HTScan® Kinase Assay16.7

Data illustrates the potent inhibitory activity of novel pyrido[2,3-d]pyrimidine derivatives against PIM-1 kinase.[10]

Visualizations

experimental_workflow prep Compound Preparation (Serial Dilutions) add_inhibitor Inhibitor Addition prep->add_inhibitor mix Reaction Mixture (Kinase + Substrate) mix->add_inhibitor start_rxn Initiate Reaction (Add ATP) add_inhibitor->start_rxn incubation Incubation start_rxn->incubation detection Signal Detection (e.g., Luminescence) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

signaling_pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PyrimidineInhibitor Pyrimidine Inhibitor PyrimidineInhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Styrylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of styrylpyrimidines. The following sections address common side reactions and purification challenges encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to styrylpyrimidines, and what are their primary side reactions?

A1: The most common methods for synthesizing styrylpyrimidines are the Wittig reaction, Heck coupling, Suzuki coupling, and Stille coupling. Each method has its own set of potential side reactions.

  • Wittig Reaction: This reaction involves the coupling of a pyrimidinyl aldehyde or ketone with a phosphonium (B103445) ylide. The primary byproduct is triphenylphosphine (B44618) oxide (TPPO), which can be challenging to separate from the desired product due to similar polarities.

  • Heck Coupling: This palladium-catalyzed reaction couples a halopyrimidine with a styrene (B11656) derivative. Potential side reactions include the formation of regioisomers and, in some cases, biphenyl (B1667301) byproducts. The presence of water can sometimes suppress the formation of biphenyl side products and increase the yield of the desired styrylpyrimidine.[1]

  • Suzuki Coupling: This is a palladium-catalyzed cross-coupling reaction between a halopyrimidine and a styrylboronic acid. A significant side reaction is the protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom.[2] This is often exacerbated by high temperatures.

  • Stille Coupling: This reaction involves the palladium-catalyzed coupling of a halopyrimidine with a styrylstannane. The most common side reaction is the homocoupling of the organostannane reagent to form a dimer.[3]

Q2: How can I minimize the formation of byproducts in my styrylpyrimidine synthesis?

A2: Minimizing byproduct formation requires careful optimization of reaction conditions.

  • For Wittig Reactions: Ensure the use of a strong enough base to completely generate the ylide. Running the reaction under an inert atmosphere and at low temperatures during ylide formation can improve stability and reduce side reactions.

  • For Heck Couplings: The choice of catalyst, ligand, base, and solvent is critical. Optimization of these parameters is often necessary for specific substrates. Using a mixture of an organic solvent and water can sometimes improve yields and reduce byproduct formation.[1]

  • For Suzuki Couplings: Use fresh, high-purity boronic acid. Aryltrifluoroborates can be more robust and less prone to protodeboronation compared to aryl boronic acids.[4] Careful selection of the base and temperature is also crucial.

  • For Stille Couplings: The choice of palladium catalyst can significantly impact the extent of homocoupling. For example, using Pd(PPh₃)₄ can lead to a lower yield of the homocoupling byproduct compared to other catalysts.

Q3: What are the best strategies for purifying styrylpyrimidines from common byproducts?

A3: Purification strategies depend on the specific byproduct.

  • Triphenylphosphine Oxide (TPPO) from Wittig Reactions:

    • Crystallization: If the styrylpyrimidine product is a solid, recrystallization can be effective as TPPO is often more soluble.

    • Column Chromatography: Careful selection of the eluent system is necessary. A common issue is the co-elution of TPPO with the product.

    • Precipitation: TPPO can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane (B92381) or a mixture of ether and pentane, followed by filtration.[5]

  • Tin Byproducts from Stille Couplings:

    • Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) can precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through Celite®.[6][7]

    • Chromatography on K₂CO₃/Silica (B1680970) Gel: A mixture of potassium carbonate and silica gel can be used as the stationary phase in column chromatography to effectively retain organotin impurities.[6]

  • Boronic Acid Byproducts from Suzuki Couplings:

    • Aqueous Base Wash: Unreacted boronic acids and their byproducts can often be removed by washing the organic reaction mixture with an aqueous basic solution (e.g., NaOH).[8]

    • Derivatization: Impure boronic acids can be derivatized to a salt with a base, separated by solvent extraction, and then regenerated by treatment with an acid.[9]

Troubleshooting Guides

Issue 1: Low Yield of Styrylpyrimidine in Suzuki Coupling

Symptoms:

  • Low isolated yield of the desired styrylpyrimidine.

  • Presence of a significant amount of the corresponding de-borylated styrene derivative in the crude product.

Possible Cause:

  • Protodeboronation of the styrylboronic acid is a major competing side reaction. This is often favored at higher temperatures and with certain bases.[2]

Solutions:

  • Optimize Reaction Temperature: While Suzuki couplings often require heating, excessively high temperatures can promote protodeboronation. A systematic screening of the reaction temperature is recommended.

  • Choice of Base: The type and concentration of the base can influence the rate of protodeboronation. Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Use High-Purity Boronic Acid: Ensure the styrylboronic acid is of high purity and free from any acid impurities that might facilitate protodeboronation.

  • Consider Aryltrifluoroborates: These derivatives are often more stable and less susceptible to protodeboronation.[4]

Issue 2: Significant Homocoupling in Stille Coupling

Symptoms:

  • A significant peak corresponding to the dimer of the styrylstannane is observed in the crude NMR or LC-MS.

  • Reduced yield of the desired styrylpyrimidine.

Possible Cause:

  • Homocoupling of the organostannane reagent is a common side reaction in Stille couplings.[3] The choice of catalyst can significantly influence the extent of this side reaction.

Solutions:

  • Catalyst Selection: The choice of palladium catalyst has a direct impact on the amount of homocoupling byproduct. For instance, Pd(PPh₃)₄ has been shown to produce significantly less homocoupling byproduct compared to Pd(PPh₃)₂Cl₂.

  • Control Stoichiometry: Using a slight excess of the halopyrimidine can sometimes help to minimize the homocoupling of the organostannane.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling, although this may also affect the rate of the desired cross-coupling reaction.

Data Presentation

Table 1: Comparison of Product and Byproduct Yields in the Stille Coupling of a Brominated DPP Compound with Different Catalysts

CatalystProduct Yield (%)Homocoupling Byproduct Yield (%)
Pd(PPh₃)₂Cl₂~67%~33%
Pd₂(dba)₃/P(o-tolyl)₃~89%~11%
Pd(PPh₃)₄~94%~6%

Data adapted from a study on a similar brominated compound.

Table 2: Yields of 4-substituted-2-chloropyrimidine in Suzuki Coupling with Phenylboronic Acid in Different Solvents

SolventYield (%)
THF45
DMF32
1,4-Dioxane71
Isopropanol58

Reaction Conditions: 2,4-dichloropyrimidine (B19661) (1.0 mmol), phenylboronic acid (1.05 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 80 °C, 2h.

Experimental Protocols

Detailed Protocol for Heck Coupling of a Bromopyrimidine with Styrene

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Styrene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (1.5 equiv)

  • Anhydrous acetonitrile (B52724)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous acetonitrile via syringe.

  • Add triethylamine (B128534) to the mixture.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol for Wittig Reaction of a Pyrimidine-4-carboxaldehyde

Materials:

  • Pyrimidine-4-carboxaldehyde (1.0 equiv)

  • Benzyltriphenylphosphonium (B107652) chloride (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Wash the NaH with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF in a dry Schlenk flask under an inert atmosphere.

  • In a separate flask, dissolve benzyltriphenylphosphonium chloride in anhydrous THF.

  • Slowly add the phosphonium salt solution to the NaH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change is often observed).

  • Cool the ylide solution to 0 °C and slowly add a solution of pyrimidine-4-carboxaldehyde in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to remove triphenylphosphine oxide.

Mandatory Visualization

experimental_workflow cluster_synthesis Styrylpyrimidine Synthesis cluster_purification Purification Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Crude_Product Crude Product Workup->Crude_Product Purification_Method Purification (Column Chromatography, Recrystallization) Crude_Product->Purification_Method Characterization Characterization (NMR, MS) Purification_Method->Characterization Pure_Product Pure_Product Characterization->Pure_Product

Caption: A generalized experimental workflow for the synthesis and purification of styrylpyrimidines.

side_reactions cluster_heck Heck Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Halopyrimidine Halopyrimidine Heck Pd Catalyst, Base Halopyrimidine->Heck Suzuki Pd Catalyst, Base Halopyrimidine->Suzuki Stille Pd Catalyst Halopyrimidine->Stille Styrene_Derivative Styrene_Derivative Styrene_Derivative->Heck Desired_Styrylpyrimidine Desired_Styrylpyrimidine Heck->Desired_Styrylpyrimidine Regioisomers Regioisomers Heck->Regioisomers Styrylboronic_Acid Styrylboronic_Acid Styrylboronic_Acid->Suzuki Suzuki->Desired_Styrylpyrimidine Protodeboronation_Product Protodeboronation_Product Suzuki->Protodeboronation_Product Styrylstannane Styrylstannane Styrylstannane->Stille Stille->Desired_Styrylpyrimidine Homocoupling_Byproduct Homocoupling_Byproduct Stille->Homocoupling_Byproduct

Caption: Common side reactions in palladium-catalyzed styrylpyrimidine synthesis.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI_A GLI (Active) GLI->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Transcription Hedgehog_Ligand Hedgehog Ligand (e.g., Shh) Hedgehog_Ligand->PTCH1 Styrylpyrimidine_Inhibitor Styrylpyrimidine Inhibitor Styrylpyrimidine_Inhibitor->SMO Potential Target

Caption: Simplified Hedgehog signaling pathway and the potential inhibitory role of styrylpyrimidines.

References

Enhancing the stability of (E)-4,6-dichloro-2-styrylpyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (E)-4,6-dichloro-2-styrylpyrimidine in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?

A1: this compound contains two key structural features that make it susceptible to degradation in solution: the dichloropyrimidine ring and the styryl group. The primary degradation pathways are likely hydrolysis of the chloro substituents on the pyrimidine (B1678525) ring and photodegradation or oxidation of the styryl double bond. The rate of degradation can be influenced by several factors including pH, solvent composition, exposure to light, and temperature.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: The stability of chlorinated pyrimidines is often pH-dependent.[1][2][3] Acidic or basic conditions can catalyze the hydrolysis of the chlorine atoms.[2] It is generally recommended to maintain the pH of the solution in the neutral range (pH 6.0-7.5) to minimize hydrolysis.[4] However, the optimal pH should be determined empirically for your specific experimental conditions.

Q3: Can the choice of solvent impact the stability of the compound?

A3: Yes, the solvent system can significantly influence the stability. Protic solvents, especially water, can participate in the hydrolysis of the dichloropyrimidine ring.[5] While the compound's poor aqueous solubility might necessitate the use of organic co-solvents, it is crucial to select solvents that are aprotic and do not promote degradation.[6] Consider using solvents like DMSO, DMF, or acetonitrile (B52724) and minimizing the water content in your final solution.

Q4: I am observing the formation of a precipitate in my stock solution. What could be the reason?

A4: Precipitate formation could be due to several reasons. The compound may have low solubility in your chosen solvent system, and with slight temperature fluctuations, it could be crashing out of solution. Alternatively, the precipitate could be a degradation product that is less soluble than the parent compound. It is advisable to analyze the precipitate to determine its identity.

Q5: Are there any specific storage conditions recommended for solutions of this compound?

A5: To enhance stability, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of potential degradation reactions. Crucially, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation of the styryl moiety.[7][8]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency in Solution

Symptoms:

  • Decreased biological activity in assays.

  • Lower than expected concentration when analyzed by HPLC or other quantitative methods.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Hydrolysis 1. Analyze pH: Check the pH of your solution. If it is acidic or basic, adjust to a neutral pH (6.0-7.5) using a suitable buffer system. 2. Solvent System: If using aqueous buffers, consider increasing the proportion of an aprotic organic co-solvent such as DMSO or acetonitrile. 3. Temperature: Store stock solutions and experimental samples at lower temperatures (2-8°C or -20°C).
Photodegradation 1. Light Protection: Protect all solutions from light by using amber vials or covering containers with aluminum foil. 2. Wavelength of Light: Be mindful of the light sources used in your experimental setup (e.g., plate readers, microscopes) and minimize exposure time.
Oxidation 1. Degas Solvents: For sensitive applications, consider degassing your solvents to remove dissolved oxygen. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Symptoms:

  • One or more new peaks are observed in the chromatogram of a sample over time.

  • The area of the parent compound peak decreases as the area of the new peak(s) increases.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Degradation Product Formation 1. Identify Degradants: Use LC-MS or other mass spectrometry techniques to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 18 Da could indicate hydrolysis of a chloro group to a hydroxyl group). 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light). This can help to confirm the identity of the degradants observed in your samples.
Contamination 1. Solvent Blank: Run a solvent blank to ensure the new peaks are not coming from your solvent or sample matrix. 2. Vessel Cleanliness: Ensure all glassware and storage containers are scrupulously clean.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[9][10]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[9][10]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[9]

  • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and incubate at 60°C for 48 hours, protected from light.

  • Photodegradation: Place 1 mL of the stock solution in a clear vial and expose it to a UV light source (e.g., 254 nm) for 24 hours at room temperature.[9]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acid and base hydrolysis samples.

  • Analyze all samples, including an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of the parent compound.

Table 1: Hypothetical Results of a Forced Degradation Study

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 N HCl, 60°C, 24h15.2%2
0.1 N NaOH, 60°C, 24h25.8%3
3% H₂O₂, RT, 24h8.5%1
60°C, 48h5.1%1
UV light, RT, 24h35.5%2
Control, RT, 48h<1%0

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Apply Stress Conditions base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Apply Stress Conditions oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress Conditions thermal Thermal (60°C) prep_stock->thermal Apply Stress Conditions photo Photodegradation (UV light, RT) prep_stock->photo Apply Stress Conditions sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Data Analysis (% Degradation, Peak ID) hplc->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound hydrolysis_prod Mono- & Di-hydroxylated Products parent->hydrolysis_prod H2O, H+ or OH- photo_prod Cis-isomer & Cyclized Products parent->photo_prod UV Light troubleshooting_logic start Instability Observed (e.g., Potency Loss, New Peaks) check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_ph What is the pH of the solution? check_light->check_ph Yes protect_light->check_ph adjust_ph Action: Adjust pH to neutral (6.0-7.5). check_ph->adjust_ph Acidic or Basic check_solvent What is the solvent composition? check_ph->check_solvent Neutral adjust_ph->check_solvent adjust_solvent Action: Increase aprotic co-solvent, minimize water. check_solvent->adjust_solvent High Aqueous Content check_temp What is the storage temperature? check_solvent->check_temp Mainly Aprotic adjust_solvent->check_temp adjust_temp Action: Store at lower temperature (2-8°C or -20°C). check_temp->adjust_temp Room Temperature end Stability Improved check_temp->end Low Temperature adjust_temp->end

References

Technical Support Center: (E)-4,6-dichloro-2-styrylpyrimidine (DCSP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-4,6-dichloro-2-styrylpyrimidine (DCSP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during experimentation.

Disclaimer: this compound is a research compound. The information provided is for research use only.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of DCSP and what are its known off-target effects?

A1: The primary intended target of DCSP is Apoptosis-Regulating Kinase 1 (ARK1), a key enzyme in pro-apoptotic signaling pathways. However, kinome-wide screening has revealed off-target activity against other proteins, which can lead to confounding results. The most significant off-targets are Cell-Cycle Kinase 5 (CCK5) and the non-kinase Mitochondrial Transporter Protein 2 (MTP2). These unintended interactions can result in cell cycle arrest or mitochondrial-mediated cytotoxicity, respectively.[1][2]

Q2: What is the recommended starting concentration for in vitro cellular assays?

A2: The optimal concentration of DCSP is highly dependent on the cell line and experimental endpoint. For initial experiments, we recommend a dose-response study ranging from 0.1 µM to 20 µM. For ARK1-dependent apoptosis, effects are typically observed in the 0.5 - 5 µM range. Concentrations above 10 µM may induce significant off-target effects and general cytotoxicity.[3]

Q3: How can I be sure the observed phenotype is due to on-target ARK1 inhibition?

A3: Confirming on-target activity is crucial. Several strategies can be employed:

  • Rescue Experiments: Overexpress a drug-resistant mutant of ARK1 in your cells. If the phenotype is rescued in the presence of DCSP, it confirms the effect is on-target.[1][4]

  • Genetic Knockdown: Use siRNA, shRNA, or CRISPR to reduce the expression of ARK1. If the resulting phenotype mimics the effect of DCSP treatment, it strongly suggests on-target activity.[4]

Q4: The compound is precipitating in my cell culture media. What should I do?

A4: DCSP has limited aqueous solubility.[5] Ensure the stock solution in DMSO is fully dissolved before preparing dilutions.[5] When diluting into aqueous media, do not exceed a final DMSO concentration of 0.5%, as higher concentrations can be toxic and may cause the compound to precipitate. If precipitation occurs, prepare fresh dilutions and consider a brief sonication of the stock solution.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with DCSP.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
High levels of cytotoxicity in control cells that do not express the primary target (ARK1). Off-target activity , likely against MTP2 or general membrane disruption at high concentrations.1. Lower the Concentration: Perform a dose-response experiment to find a therapeutic window where on-target effects are observed without excessive cytotoxicity. 2. Assess Mitochondrial Health: Use assays like TMRE or JC-1 to check for mitochondrial membrane depolarization, a hallmark of MTP2-mediated toxicity. 3. Use a Negative Control: Test a structurally related but inactive analog of DCSP, if available.
Cells are arresting in the G2/M phase of the cell cycle instead of undergoing apoptosis. Off-target inhibition of Cell-Cycle Kinase 5 (CCK5). 1. Validate Off-Target Effect: Use siRNA to specifically knock down CCK5. If this phenocopies the effect of DCSP, it confirms the off-target interaction is functionally significant.[4] 2. Titrate DCSP: Reduce the concentration to a range where ARK1 is inhibited but CCK5 is not (see Table 1). 3. Monitor Phosphorylation: Use a phospho-specific antibody to measure the phosphorylation of a known CCK5 substrate to confirm its inhibition in a dose-dependent manner.
Inconsistent IC50 values between experiments. Assay variability or compound instability. 1. Check ATP Concentration: Ensure the ATP concentration in your kinase assay is consistent and near the Km for the enzyme, as potency can be ATP-competitive.[3][6] 2. Minimize Freeze-Thaw Cycles: Aliquot DMSO stock solutions into single-use vials to maintain compound integrity.[5] 3. Control for Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation and temperature changes.[3]
Expected downstream signaling of ARK1 inhibition is not observed. Poor target engagement in cells or activation of compensatory pathways. 1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that DCSP is binding to ARK1 in your cellular model.[7] 2. Check for Compensatory Signaling: Use western blotting or phospho-proteomics to see if alternative survival pathways are activated in response to ARK1 inhibition.[1] 3. Time-Course Experiment: The desired effect may occur at a different time point. Conduct a time-course experiment to find the optimal treatment duration.[5]

Data & Selectivity Profile

The following tables summarize key quantitative data for DCSP.

Table 1: Kinase Selectivity Profile of DCSP Data obtained from in vitro radiometric kinase assays.[4][7]

TargetIC50 (nM)Selectivity (Fold vs ARK1)
ARK1 (On-Target) 50 1x
CCK5 (Off-Target)85017x
MTP2 (Off-Target)250050x
Kinase Z>10,000>200x

Table 2: Recommended Concentration Ranges for Cellular Assays

Experiment TypeExample Cell LineConcentration Range (µM)Incubation Time
Biochemical Kinase AssayN/A0.01 - 11 hr
Cell Viability (Apoptosis)HCT1160.5 - 548-72 hrs
Target Engagement (CETSA)HEK2935 - 101-4 hrs
Off-Target AnalysisA5491 - 2024-48 hrs

Visualized Workflows and Pathways

The following diagrams illustrate key pathways and experimental logic for working with DCSP.

G cluster_0 DCSP Signaling Pathways DCSP DCSP ARK1 ARK1 (On-Target) DCSP->ARK1 Inhibits CCK5 CCK5 (Off-Target) DCSP->CCK5 Inhibits MTP2 MTP2 (Off-Target) DCSP->MTP2 Binds to Apoptosis Apoptosis (Desired Effect) ARK1->Apoptosis Promotes CellArrest Cell Cycle Arrest (Side Effect) CCK5->CellArrest Leads to MitoTox Mitochondrial Toxicity (Side Effect) MTP2->MitoTox Leads to

Caption: DCSP intended (green) and off-target (red) signaling pathways.

G cluster_1 Troubleshooting Workflow for Unexpected Phenotypes Start Start: Observe Phenotype IsApoptosis Is Phenotype Apoptosis? Start->IsApoptosis IsArrest Is Phenotype Cell Cycle Arrest? IsApoptosis->IsArrest No OnTarget Likely On-Target (ARK1 Inhibition). Proceed with validation. IsApoptosis->OnTarget Yes IsToxicity Is Phenotype General Cytotoxicity? IsArrest->IsToxicity No OffTarget_CCK5 Likely Off-Target (CCK5 Inhibition). Lower dose, use siRNA. IsArrest->OffTarget_CCK5 Yes OffTarget_MTP2 Likely Off-Target (MTP2/Other). Check mito health. IsToxicity->OffTarget_MTP2 Yes Other Investigate Other Causes (e.g., solubility). IsToxicity->Other No

Caption: A logical workflow to troubleshoot unexpected experimental results.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that DCSP binds to its intended target, ARK1, within a cellular context.[7]

Materials:

  • Cells expressing ARK1

  • DCSP stock solution (10 mM in DMSO)

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis buffer (e.g., RIPA)

  • Reagents for Western Blotting (SDS-PAGE gels, antibodies for ARK1 and loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with DCSP (e.g., 10 µM) and a vehicle control (DMSO) for 2-4 hours at 37°C.

  • Harvest Cells: Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble ARK1 at each temperature point using Western Blot.

  • Interpretation: Successful binding of DCSP will stabilize the ARK1 protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.

Protocol 2: Off-Target Validation with siRNA

This protocol helps determine if an observed phenotype (e.g., cell cycle arrest) is due to an off-target effect on CCK5.

Materials:

  • Cells of interest

  • siRNA targeting CCK5 (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM medium

  • DCSP

  • Reagents for phenotype analysis (e.g., flow cytometry for cell cycle, Western Blot for CCK5 knockdown confirmation)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates such that they are 30-50% confluent at the time of transfection.

  • siRNA Transfection:

    • Dilute CCK5 siRNA and non-targeting control siRNA in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes, and add to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • DCSP Treatment (Control Group): In a parallel set of non-transfected cells, treat with DCSP at a concentration known to cause the phenotype (e.g., 5 µM).

  • Analysis:

    • Harvest a subset of the siRNA-transfected cells to confirm CCK5 protein knockdown via Western Blot.

    • Harvest the remaining cells from all groups (CCK5 siRNA, control siRNA, DCSP-treated) and analyze for the phenotype of interest (e.g., cell cycle profile by flow cytometry).

  • Interpretation: If the phenotype observed in the CCK5 siRNA-treated cells is similar to that in the DCSP-treated cells (and different from the non-targeting control), it strongly suggests that the phenotype is mediated by off-target inhibition of CCK5.

References

Technical Support Center: Refining Crystallization Methods for (E)-4,6-dichloro-2-styrylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization methods for (E)-4,6-dichloro-2-styrylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A1: For chlorinated pyrimidine (B1678525) derivatives like this compound, a good starting point is to use polar aprotic solvents or mixtures of alcohols with other organic solvents.[1] Based on data for analogous compounds, solvent systems such as ethanol, or mixtures like acetonitrile/methanol, heptane/ethyl acetate, and acetone/water have proven effective for similar dichloropyrimidines.[2] It is crucial to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2]

Q2: How can I determine a suitable solvent system for recrystallization?

A2: A systematic approach to determining the best solvent system is to use thin-layer chromatography (TLC) to screen various solvents.[2] Additionally, small-scale solubility tests can be highly informative. To do this, add a few drops of a potential solvent to a small amount of your compound in a test tube and observe its solubility at room temperature. Then, gently heat the tube to see if the compound dissolves. An ideal solvent will dissolve the compound when hot but not at room temperature.[2]

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If your compound is not dissolving even when heated, you can try adding more solvent in small increments until a clear solution is achieved.[1] It is important to add only the minimum amount of hot solvent required for complete dissolution to ensure a good yield upon cooling.[2]

Q4: What are the common causes of low yield after recrystallization and how can I address them?

A4: Low yield can stem from several factors:

  • Using too much solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor. To recover more product, you can concentrate the mother liquor and perform a second crystallization.[3]

  • Premature crystallization: If the solution cools too rapidly during filtration, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly.[2]

  • Inappropriate solvent choice: If the compound remains too soluble in the chosen solvent even at low temperatures, recovery will be poor. It is advisable to test different solvent systems to find one with a more favorable solubility curve.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
"Oiling Out" (Compound separates as an oil instead of crystals)The compound's melting point is lower than the solution's temperature during crystallization. This is more likely with impure compounds or when using mixed solvents.[2]Increase Solvent Volume: Add more of the "soluble solvent" to keep the compound dissolved at a lower temperature. • Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.[2] • Change Solvent System: Experiment with different solvent mixtures. For pyrimidine derivatives, systems like heptane/ethyl acetate, methanol/water, or acetone/water can be effective.[2]
No Crystals Form Upon Cooling The solution is not supersaturated. This could be due to using too much solvent or the compound being too soluble in the chosen solvent at low temperatures.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. If available, add a seed crystal of the pure compound. • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. • Cool to a Lower Temperature: Use an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.
Crystallization is Too Rapid The solution is excessively supersaturated, leading to the rapid crashing out of the solid. This can trap impurities within the crystals.[3]Reheat and Add More Solvent: Place the flask back on the heat source, add a small amount of additional solvent to redissolve the solid, and then allow it to cool more slowly.[3] • Insulate the Flask: To slow the cooling process, place the flask on a non-conductive surface like a wooden block or a few layers of paper towels.
Colored Impurities in Crystals The crude material contains colored impurities that co-crystallize with the product.Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

Data Presentation: Solvent Suitability for Dichloropyrimidine Derivatives

Solvent/Solvent System Compound Analogue Solubility/Suitability Reference
Chloroform4,6-Dichloro-2-phenylpyrimidineSlightly Soluble[4]
DMSO4,6-Dichloro-2-phenylpyrimidineSlightly Soluble[4]
Methanol4,6-Dichloro-2-phenylpyrimidineSparingly Soluble[4]
Dichloromethane4,6-Dichloro-2-phenylpyrimidineSoluble[5]
Acetone4,6-Dichloro-2-phenylpyrimidineSoluble[5]
Toluene4,6-Dichloro-2-phenylpyrimidineSoluble[5]
Xylene4,6-Dichloro-2-phenylpyrimidineSoluble[5]
Hexane4,6-Dichloro-2-phenylpyrimidineSoluble[5]
Acetonitrile/Methanol (1:1)2,4-Dichloro-6-(piperidin-1-yl)pyrimidineRecommended for recrystallization[1]
EthanolGeneral DichloropyrimidinesCommonly used for recrystallization[2]
Heptane/Ethyl AcetateGeneral DichloropyrimidinesRecommended for recrystallization[2]
Methanol/WaterGeneral DichloropyrimidinesRecommended for recrystallization[2]
Acetone/WaterGeneral DichloropyrimidinesRecommended for recrystallization[2]

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a generalized procedure and should be optimized based on small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent or solvent system (e.g., Ethanol, Acetonitrile/Methanol)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent or solvent system.

  • Heating: Gently heat the mixture on a hotplate with continuous stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Visualizations

experimental_workflow start Start with Crude Compound dissolution Dissolution in Minimal Hot Solvent start->dissolution decolorization Decolorization with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration (Optional) decolorization->hot_filtration If charcoal used or insoluble impurities present cooling Slow Cooling to Room Temperature decolorization->cooling No hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Drying of Pure Crystals washing->drying end_product Pure Crystalline Product drying->end_product

Caption: Experimental Workflow for the Recrystallization of this compound.

troubleshooting_crystallization start Crystallization Issue oiling_out Compound Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution1 Increase solvent volume Slow down cooling rate Change solvent system oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Induce crystallization (scratch/seed) Reduce solvent volume Cool to a lower temperature no_crystals->solution2 Yes solution3 Use less solvent Ensure slow cooling Re-crystallize from mother liquor low_yield->solution3 Yes end Problem Resolved low_yield->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting Decision Tree for Common Crystallization Problems.

References

Technical Support Center: Overcoming Poor Cell Permeability of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability encountered during the development of pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low cell permeability of my pyrimidine (B1678525) derivatives?

A1: Low cell permeability of pyrimidine derivatives often stems from a combination of physicochemical and biological factors. These include:

  • Poor Aqueous Solubility: Many pyrimidine compounds have low water solubility, which limits their dissolution in the gastrointestinal fluids, a crucial first step for absorption.[1][2]

  • High Polarity: The inherent chemical structure of some pyrimidine analogs can be highly polar, making it difficult for them to passively diffuse across the lipid-rich cell membranes of the intestine.[1]

  • Substrate for Efflux Pumps: Pyrimidine derivatives can be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which are present on the apical membrane of intestinal epithelial cells. This process reduces the net amount of the compound that crosses the cell membrane.[1]

  • First-Pass Metabolism: These compounds can be extensively metabolized by enzymes in the gut wall and liver, which decreases the concentration of the active drug reaching systemic circulation.[1]

Q2: How can I experimentally determine if my pyrimidine derivative has poor cell permeability?

A2: Several in vitro assays can be used to assess the cell permeability of your compound. The most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This assay measures the ability of a compound to passively diffuse across an artificial lipid membrane. It is a high-throughput and cost-effective method for initial screening.[3]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with characteristics similar to the intestinal epithelium. This model allows for the assessment of both passive diffusion and active transport processes, including efflux.[3][4]

Q3: What are the key strategies to improve the cell permeability of my pyrimidine derivatives?

A3: Several strategies can be employed to enhance the cell permeability of pyrimidine compounds, which can be broadly categorized as follows:

  • Chemical Modification (Prodrug Approach): The parent compound can be chemically modified to create a prodrug with more favorable physicochemical properties, such as increased lipophilicity or improved solubility.[1][2] Another approach is to design prodrugs that target specific uptake transporters in the intestine.[1]

  • Formulation Strategies: Utilizing advanced drug delivery systems can significantly improve the solubility and dissolution rate of poorly permeable compounds.[1][2] Examples include:

    • Nanoparticles[2]

    • Liposomes[2]

    • Solid dispersions[1]

    • Cyclodextrin complexes[1][2]

  • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modifying the chemical structure of the pyrimidine derivative and evaluating the impact on permeability can lead to the identification of compounds with improved properties.[5][6] For instance, reducing the molecular size of substituents or introducing fluorine atoms can enhance systemic exposure and inhibitory activity.[5]

  • Inhibition of Efflux Pumps: Co-administration of the pyrimidine derivative with a known inhibitor of efflux pumps like P-gp can increase its intracellular concentration.[1]

Troubleshooting Guides

Issue 1: Low and Variable Results in Cell-Based Assays
  • Symptom: Inconsistent or lower-than-expected activity of your pyrimidine derivative in cellular assays compared to biochemical assays.

  • Possible Cause: Poor cell permeability is limiting the intracellular concentration of the compound, or the compound is precipitating in the assay medium.[7]

  • Troubleshooting Steps:

StepActionExpected Outcome
1 Assess Compound Solubility Determine the kinetic solubility of your compound in the specific cell culture medium used for your assays.[7]
2 Perform a Permeability Assay Use PAMPA or Caco-2 assays to directly measure the permeability of your compound.[3]
3 Evaluate Efflux In a Caco-2 assay, determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps.[3]
4 Consider a Prodrug Strategy If permeability is low, synthesize a more lipophilic prodrug of your compound.[1]
5 Optimize Formulation For in vivo studies, consider formulating the compound with solubility enhancers like cyclodextrins or in a lipid-based system.[1][3]
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
  • Symptom: The basolateral-to-apical permeability of your pyrimidine derivative is significantly higher than the apical-to-basolateral permeability.

  • Possible Cause: The compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[1]

  • Troubleshooting Steps:

StepActionExpected Outcome
1 Confirm with Inhibitors Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio will confirm P-gp involvement.[1]
2 Structural Modification Modify the structure of the pyrimidine derivative to reduce its affinity for the efflux pump. This can involve altering hydrogen bonding patterns or reducing the number of rotatable bonds.
3 Target Uptake Transporters Design a prodrug that is recognized by an intestinal uptake transporter, such as PepT1, to facilitate its entry into the cells and bypass efflux.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties and Permeability of Representative Pyrimidine Derivatives

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsApparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s)Efflux Ratio
Parent Compound A 450.52.1350.55.2
Prodrug A-1 (Ester) 522.63.5263.21.8
Analog B 435.41.8460.28.1
Analog B with P-gp Inhibitor 435.41.8461.51.1

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyrimidine derivative across an artificial lipid membrane.[3]

Methodology: [3]

  • Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble the PAMPA Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane). Place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the area of the filter.

    • t is the incubation time.

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

Caco-2 Cell Permeability Assay

Objective: To determine the bidirectional permeability and efflux potential of a pyrimidine derivative across a Caco-2 cell monolayer.[3]

Methodology: [3]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.

  • Apical to Basolateral (A to B) Permeability:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at various time points and replace with fresh buffer.

  • Basolateral to Apical (B to A) Permeability:

    • Add the test compound solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Collect samples from the apical side at various time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions.

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizations

experimental_workflow start Low Cellular Activity of Pyrimidine Derivative solubility Assess Aqueous Solubility start->solubility pampa PAMPA Assay (Passive Permeability) solubility->pampa low_perm Low Passive Permeability? pampa->low_perm caco2 Caco-2 Assay (Active Transport) efflux Calculate Efflux Ratio caco2->efflux high_efflux Efflux Ratio > 2? efflux->high_efflux prodrug Prodrug Strategy high_efflux->prodrug No inhibit_efflux Co-administer Efflux Inhibitor high_efflux->inhibit_efflux Yes low_perm->caco2 Yes end Improved Permeability low_perm->end No prodrug->end formulation Formulation Optimization formulation->end sar SAR-guided Modification inhibit_efflux->sar sar->end

Caption: Troubleshooting workflow for addressing poor cell permeability.

prodrug_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space prodrug Lipophilic Prodrug (Pyrimidine-L) passive_diffusion Passive Diffusion prodrug->passive_diffusion prodrug_inside Prodrug (Pyrimidine-L) passive_diffusion->prodrug_inside cleavage Enzymatic Cleavage prodrug_inside->cleavage active_drug Active Drug (Pyrimidine) cleavage->active_drug target Biological Target active_drug->target

Caption: General signaling pathway for a prodrug strategy.

References

Optimizing dosage for in vivo studies with (E)-4,6-dichloro-2-styrylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of (E)-4,6-dichloro-2-styrylpyrimidine. Given the limited publicly available data on this specific compound, the following guidance is based on established principles for in vivo studies of novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for an in vivo efficacy study with this compound?

A1: The optimal starting dose for this compound has not been established in the public domain. Therefore, it is crucial to perform initial dose-range finding (DRF) and maximum tolerated dose (MTD) studies. A common approach is to start with a low dose, for instance, 1-5 mg/kg, and escalate the dose in subsequent cohorts. The selection of the initial dose can also be guided by in vitro efficacy data (e.g., IC50 or EC50 values) and any available preliminary in vivo pharmacokinetic (PK) and toxicology data.

Q2: How do I select the appropriate vehicle for in vivo administration of this compound?

A2: The choice of vehicle depends on the physicochemical properties of this compound, such as its solubility and stability. A systematic vehicle screening study is recommended. Commonly used vehicles for poorly water-soluble compounds include:

  • Aqueous solutions with co-solvents (e.g., DMSO, ethanol, PEG400).

  • Surfactant-based formulations (e.g., Tween 80, Cremophor EL).

  • Lipid-based formulations (e.g., corn oil, sesame oil).

It is critical to test the stability of the compound in the chosen vehicle and to run a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.

Q3: My in vivo study with this compound is showing no efficacy. What are the potential reasons?

A3: A lack of in vivo efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or high clearance, resulting in insufficient exposure at the target site. A pharmacokinetic study is essential to determine key parameters like Cmax, Tmax, and AUC.

  • Target Engagement: Confirm that the compound is reaching and engaging with its intended molecular target in the tissue of interest. This can be assessed through biomarker analysis in tissue samples.

  • Dosage and Schedule: The dose might be too low, or the dosing frequency may be inadequate to maintain a therapeutic concentration.

  • Compound Stability: Ensure the compound is stable in the formulation and under the storage conditions used.

  • Animal Model: The chosen animal model may not be appropriate for the disease being studied or may not translate well from in vitro findings.

Troubleshooting Guides

Issue 1: High inter-individual variability in response to this compound.
  • Potential Cause: Inconsistent dosing technique, variability in animal health, or genetic differences in the animal strain.

  • Troubleshooting Steps:

    • Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection).

    • Source animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment.

    • Monitor animal health closely throughout the study for any signs of distress or illness.

    • Increase the number of animals per group to improve statistical power.

Issue 2: Observed toxicity or adverse effects at the intended therapeutic dose.
  • Potential Cause: The therapeutic window of the compound is narrow, or there are off-target effects.

  • Troubleshooting Steps:

    • Conduct a formal Maximum Tolerated Dose (MTD) study to identify the dose that causes no more than a 10% weight loss and has no other overt signs of toxicity.

    • Consider a dose de-escalation strategy to find a balance between efficacy and toxicity.

    • Evaluate alternative dosing schedules (e.g., less frequent administration) to minimize cumulative toxicity.

    • Perform histopathological analysis of major organs to identify any potential organ-specific toxicity.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study
  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), aged 6-8 weeks.

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-4 dose-escalation groups (e.g., 5, 15, 50, 150 mg/kg).

  • Compound Preparation: Prepare fresh formulations of this compound in the selected vehicle on each dosing day.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.

  • Monitoring: Record body weight, food and water intake, and clinical signs of toxicity daily.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathology.

  • Data Analysis: Determine the MTD based on the collected data.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate serial blood sampling.

  • Group Allocation: Assign 3-5 animals per group. Include at least two different doses.

  • Administration: Administer a single dose of this compound via the intended route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for this compound in Mice

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)T 1/2 (hr)
10150 ± 251.0600 ± 753.5
50780 ± 902.04500 ± 5504.2
2002100 ± 3502.018000 ± 21004.8

Data are presented as mean ± SD and are for illustrative purposes only.

Table 2: Example In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Volume Change (%)Body Weight Change (%)
Vehicle-QD+250 ± 45+2.5 ± 1.0
Compound X25QD+150 ± 30+1.0 ± 1.5
Compound X50QD+50 ± 20-3.0 ± 2.0
Positive Control-QD+40 ± 15-5.0 ± 2.5

Data are presented as mean ± SD and are for illustrative purposes only.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound (E)-4,6-dichloro-2- styrylpyrimidine Compound->MEK Compound->PI3K

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analysis Analysis Phase DRF Dose-Range Finding (DRF) Study MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD PK Pharmacokinetic (PK) Study MTD->PK Efficacy In Vivo Efficacy Study PK->Efficacy Data Data Collection (Tumor Volume, Body Weight) Efficacy->Data Biomarker Biomarker Analysis (Target Engagement) Efficacy->Biomarker Stats Statistical Analysis Data->Stats Biomarker->Stats

Caption: General experimental workflow for in vivo evaluation of a novel compound.

Validation & Comparative

Unveiling the Biological Potential: A Comparative Analysis of (E)-4,6-dichloro-2-styrylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of (E)-4,6-dichloro-2-styrylpyrimidine and its analogs. Drawing from experimental data, this document summarizes the anticancer potential of these compounds, details relevant experimental protocols, and visualizes key cellular signaling pathways.

Derivatives of pyrimidine (B1678525), a fundamental heterocyclic aromatic compound, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The styrylpyrimidine scaffold, in particular, has emerged as a promising framework for the development of novel therapeutic agents. This guide focuses on this compound and its structural relatives, exploring their biological effects and the structure-activity relationships that govern their potency.

Comparative Biological Activity

The anticancer activity of this compound and its analogs has been evaluated against various human cancer cell lines. The following table summarizes the available quantitative data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). It is important to note that these data are compiled from different studies and experimental conditions may vary.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) MCF-7 (Breast)0.48 ± 0.11[1]
HeLa (Cervical)0.74 ± 0.13[1]
Thienopyrimidine derivative (Compound 5f) MCF-7 (Breast)More potent than Erlotinib and Doxorubicin[2]
Quinazoline-chalcone (Compound 14g) K-562 (Leukemia)0.622 - 1.81[3]
RPMI-8226 (Leukemia)0.622 - 1.81[3]
HCT-116 (Colon)0.622 - 1.81[3]
LOX IMVI (Melanoma)0.622 - 1.81[3]
MCF7 (Breast)0.622 - 1.81[3]
Pyrimidodiazepine (Compound 16c) Various (10 cell lines)10-fold more potent than Doxorubicin[3]
(E)-styrylsulfonyl methylpyridine (TL-77) HCT-116 (Colon)< 1[4]
Indazol-pyrimidine 4f MCF-7 (Breast)1.629[5]
Indazol-pyrimidine 4i MCF-7 (Breast)1.841[5]
Pyridothienopyrimidinone 7a MCF-7, HCT116, PC31.18[5]
Chromenopyrimidine 3 MCF-7, HepG2, A5491.61 - 2.02[5]

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Anticancer Screening

1. Cell Seeding:

  • Culture the desired cancer cell line to 70-80% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent like DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5%.[6]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Include control wells: cells with medium only (negative control) and cells with a known anticancer drug (positive control).

  • Incubate the plate for a specified period, typically 48-72 hours.[5]

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilizing agent, such as DMSO or a specialized detergent reagent, to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanism of Action

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two prominent targets.[2][7][8]

EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[1] Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of these receptors can thus lead to the suppression of tumor growth and progression.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Styrylpyrimidine (E)-4,6-dichloro-2- styrylpyrimidine Analog Styrylpyrimidine->EGFR

EGFR Signaling Pathway Inhibition

Experimental Workflow

The process of evaluating the biological activity of novel compounds like this compound and its analogs follows a structured workflow, from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound & Analogs Purification Purification & Characterization Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTTAssay MTT Assay (Cell Viability) CellCulture->MTTAssay DataAnalysis IC50 Determination MTTAssay->DataAnalysis KinaseAssay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) DataAnalysis->KinaseAssay PathwayAnalysis Signaling Pathway Analysis KinaseAssay->PathwayAnalysis

Workflow for Biological Evaluation

Structure-Activity Relationship (SAR)

The biological activity of styrylpyrimidine derivatives is influenced by the nature and position of substituents on both the pyrimidine and the styryl moieties. For instance, studies on related pyrimidine structures have shown that the introduction of specific functional groups can significantly enhance anticancer activity. The presence of electron-withdrawing or electron-donating groups on the phenyl ring of the styryl moiety can modulate the compound's interaction with its biological target. Similarly, modifications at the 4- and 6-positions of the pyrimidine ring can impact potency and selectivity.[9] A comprehensive SAR study for the this compound series would involve synthesizing and testing a library of analogs with systematic variations to elucidate the key structural features required for optimal activity.

References

A Comparative Guide to Pyrimidine-Based Aurora Kinase A Inhibitors: Validation of Compound 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel pyrimidine-based Aurora Kinase A (AURKA) inhibitor, (S)-(4-chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-((4-ethylpiperazin-1-yl)pyrimidin-2-yl))amino)pyrrolidin-1-yl)methanone (Compound 13), with other established AURKA inhibitors, Alisertib (MLN8237) and CD532. This document summarizes preclinical data, presents detailed experimental methodologies, and includes visualizations of key biological pathways and experimental workflows to support the validation of Compound 13 as a specific and potent inhibitor.

Introduction to Aurora Kinase A Inhibition

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is implicated in the pathogenesis of numerous cancers, often correlating with poor prognosis. A key function of AURKA is the stabilization of the MYC family of oncoproteins (including c-MYC and N-MYC), which are critical drivers of cell proliferation and tumor progression. Inhibition of AURKA represents a promising therapeutic strategy to destabilize MYC and induce tumor cell death, particularly in MYC-amplified malignancies.

Compound 13 is a novel pyrimidine-based derivative designed to inhibit AURKA activity, thereby promoting the degradation of MYC oncoproteins.[1][2] This guide provides an objective comparison of its performance against Alisertib, a well-characterized selective AURKA inhibitor that has undergone clinical investigation, and CD532, another potent AURKA inhibitor known to drive MYCN degradation.[3][4][5][6]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the in vitro inhibitory activity and cellular efficacy of Compound 13, Alisertib, and CD532.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Selectivity (vs. Aurora B)Reference
Compound 13 Aurora A38.6 ± 7.0Not explicitly quantified[1]
Alisertib (MLN8237) Aurora A1.2>200-fold[3]
Aurora B396.5[3]
CD532 Aurora A45Not explicitly quantified[5]
Table 2: Anti-Proliferative Activity in MYC-Amplified Cancer Cell Lines
CompoundCell LineCancer TypeMYC StatusIC50 / EC50 (nM)Reference
Compound 13 NCI-H524Small Cell Lung Cancerc-MYC amplified3.36[7]
NCI-H82Small Cell Lung Cancerc-MYC amplified< 200[1]
NCI-H2171Small Cell Lung Cancerc-MYC amplified< 200[1]
NCI-H446Small Cell Lung Cancerc-MYC amplified< 200[1]
NCI-H211Small Cell Lung Cancerc-MYC amplified< 200[1]
NCI-H526Small Cell Lung CancerMYCN amplified< 100[7]
SK-N-BE(2)NeuroblastomaMYCN amplifiedNot specified[7]
Alisertib (MLN8237) CRL-2396T-cell LymphomaNot specified80-100[8]
TIB-48T-cell LymphomaNot specified80-100[8]
Multiple Myeloma Cell LinesMultiple MyelomaNot specified3 - 1710[3]
CD532 SK-N-BE(2)NeuroblastomaMYCN amplified223.2[5]
KellyNeuroblastomaMYCN amplified146.7[5]

Signaling Pathways and Inhibition Points

The diagram below illustrates the central role of Aurora Kinase A in cell cycle progression and its stabilization of MYC, highlighting the point of intervention for AURKA inhibitors.

Aurora A Signaling Pathway and MYC Regulation cluster_mitosis Mitosis cluster_myc MYC Regulation Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation MYC MYC Ubiquitination Ubiquitination MYC->Ubiquitination Inhibits Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora A->Chromosome Segregation Aurora A->MYC Phosphorylates & Stabilizes Inhibitors Compound 13 Alisertib CD532 Inhibitors->Aurora A Inhibition

Caption: Aurora A Signaling Pathway and MYC Regulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Workflow for In Vitro Kinase Inhibition Assay Start Start Reaction_Setup Reaction Setup: - Purified Aurora A Kinase - Substrate (e.g., Kemptide) - ATP - Test Inhibitor (Varying Conc.) Start->Reaction_Setup Incubation1 Incubate at 30°C for 45-60 min Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate at RT for 40 min Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) Incubation2->Add_Detection_Reagent Incubation3 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubation3 Measure_Luminescence Measure Luminescence (Proportional to ADP produced) Incubation3->Measure_Luminescence Data_Analysis Calculate % Inhibition and determine IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant Aurora A kinase, a suitable substrate (e.g., Kemptide at 5 mg/ml), and the test inhibitor at various concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[9]

  • Initiate Reaction: Add ATP to a final concentration of 500 µM to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 45-60 minutes.[9]

  • Terminate Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30-60 minutes.[10]

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H524, SK-N-BE(2)) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to a vehicle-treated control. Determine the IC50 or EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for MYC Protein Levels

This technique is used to detect and quantify the levels of specific proteins, such as c-MYC or N-MYC, in cell lysates.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test inhibitors for a specified duration (e.g., 24 hours). Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-c-MYC, anti-N-MYC, or anti-phospho-Aurora A) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein levels.

Conclusion

Compound 13 demonstrates potent inhibition of Aurora Kinase A and significant anti-proliferative activity in MYC-amplified cancer cell lines, with an IC50 in the low nanomolar range for the highly sensitive NCI-H524 cell line.[7] Its efficacy is comparable to that of CD532 and, in some contexts, Alisertib. While Alisertib exhibits a lower enzymatic IC50 for Aurora A, Compound 13's strong performance in cellular assays, particularly in a c-MYC amplified context, underscores its potential as a valuable research tool and a lead compound for further therapeutic development. The provided data and protocols offer a robust framework for the continued validation and characterization of this and other novel pyrimidine-based kinase inhibitors.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of (E)-4,6-dichloro-2-styrylpyrimidine and Other Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance with Supporting Experimental Data.

The pyrimidine (B1678525) scaffold is a foundational element in the design of numerous kinase inhibitors due to its structural resemblance to the adenine (B156593) core of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[1][2][3] (E)-4,6-dichloro-2-styrylpyrimidine is a member of this broad class of molecules. While specific cross-reactivity data for this compound is not extensively available in public databases, this guide provides a comparative framework using representative data from other pyrimidine-based kinase inhibitors. This approach serves to illustrate the typical selectivity profiles and potential off-target effects inherent to this class of compounds, underscoring the critical need for comprehensive profiling in drug development.

The high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities for inhibitors designed around this interaction.[1] These unintended interactions can result in cellular toxicity or misleading experimental outcomes.[4] Therefore, a thorough assessment of an inhibitor's selectivity is paramount for the development of safe and effective therapeutics.[1][5]

Comparative Cross-Reactivity Data

To illustrate the typical selectivity of a pyrimidine-based inhibitor, the following table summarizes the cross-reactivity profile of a representative, well-characterized pyrimidine-based Lck inhibitor. This data is intended to serve as a surrogate to exemplify the principles of cross-reactivity profiling. The data is compiled from publicly available kinase inhibitor databases and is for illustrative purposes only.[5]

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Kinase Family
Lck (On-Target) 99 10 Tyrosine Kinase
Lyn9525Tyrosine Kinase
Src9240Tyrosine Kinase
Fyn9055Tyrosine Kinase
Yes8870Tyrosine Kinase
Abl75150Tyrosine Kinase
Aurora A50>1000Serine/Threonine Kinase
CDK230>1000Serine/Threonine Kinase
MAPK115>1000Serine/Threonine Kinase
PI3Kα5>1000Lipid Kinase

Table 1: Cross-Reactivity Profile of a Representative Pyrimidine-Based Lck Inhibitor. This table showcases a typical selectivity profile where the inhibitor is highly potent against its intended target and other members of the same kinase family, while exhibiting significantly lower activity against kinases from different families.[5]

Signaling Pathways and Experimental Workflows

Understanding the signaling context of a target kinase is crucial for interpreting cross-reactivity data. For instance, many pyrimidine-based inhibitors target tyrosine kinases, which are key components of numerous signaling pathways regulating cell growth, proliferation, and differentiation.

Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase_1 Downstream_Kinase_1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Pyrimidine_Inhibitor This compound (or similar pyrimidine inhibitor) Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

A hypothetical signaling pathway targeted by a pyrimidine-based kinase inhibitor.

The workflow for assessing kinase inhibitor selectivity typically involves a tiered approach, starting with broad screening followed by more detailed characterization of on- and off-target interactions.

Kinase Inhibitor Cross-Reactivity Profiling Workflow Compound_Synthesis This compound Synthesis and Purification Broad_Kinome_Screen Broad Kinome Screen (e.g., KINOMEscan) Compound_Synthesis->Broad_Kinome_Screen Data_Analysis Data Analysis: Identify On- and Off-Targets Broad_Kinome_Screen->Data_Analysis Biochemical_Assays Biochemical IC50 Determination (On- and selected Off-Targets) Data_Analysis->Biochemical_Assays Cellular_Assays Cell-Based Target Engagement (e.g., CETSA) Data_Analysis->Cellular_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Phenotypic_Screening Phenotypic Screening and Toxicity Assessment Cellular_Assays->Phenotypic_Screening Phenotypic_Screening->Lead_Optimization

A generalized workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

Accurate and reproducible experimental methodologies are essential for the robust evaluation of kinase inhibitor selectivity. The following are detailed protocols for key experiments in cross-reactivity profiling.

KINOMEscan™ Assay for Broad Kinase Profiling

This method offers a quantitative measure of inhibitor binding to a large panel of kinases, providing a broad view of selectivity.[5][6][7]

  • Assay Principle: The assay is based on a competitive binding format. The test inhibitor competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase of interest. The amount of kinase bound to the immobilized ligand is quantified by qPCR, using the DNA tag as a proxy.[5][6]

  • Methodology:

    • Preparation: DNA-tagged recombinant human kinases, streptavidin-coated magnetic beads, and biotinylated small molecule ligands are prepared.

    • Binding Reaction: The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate to allow for binding equilibration.[5]

    • Washing: The beads are washed to remove unbound components, leaving only the kinase-ligand complexes.

    • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR. A lower qPCR signal compared to a control (e.g., DMSO) indicates that the test inhibitor has displaced the immobilized ligand, signifying a binding interaction.

Biochemical Kinase Assay for IC50 Determination

This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).[8][9]

  • Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.

  • Methodology:

    • Compound Dilution: A series of dilutions of the test inhibitor are prepared.[5]

    • Reaction Setup: The kinase, a suitable substrate (peptide or protein), and the inhibitor are incubated together in an assay buffer.[5]

    • Initiation: The kinase reaction is initiated by the addition of ATP.[5]

    • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

      • Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of the radioisotope into the substrate.[10][11]

      • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[8]

      • Fluorescence-Based Assays (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[12]

    • Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that assesses drug-target interaction within intact cells, providing evidence of target engagement in a physiologically relevant context.[13][14]

  • Assay Principle: The assay is based on the principle of ligand-induced thermal stabilization of the target protein. A protein that has bound to a ligand (the inhibitor) will be more resistant to heat-induced denaturation and aggregation.[13][15]

  • Methodology:

    • Cell Treatment: Intact cells are incubated with the test inhibitor or a vehicle control (e.g., DMSO) to allow for compound uptake.[13][16]

    • Heat Challenge: The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes).[13][17]

    • Cell Lysis: The cells are lysed to release the intracellular proteins. This is often achieved through freeze-thaw cycles.[13]

    • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins. The supernatant containing the soluble protein fraction is collected.[13]

    • Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.

    • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.[15]

References

Styrylpyrimidines Versus Other Kinase Inhibitors: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of kinase inhibitor development, the quest for novel scaffolds with improved potency, selectivity, and resistance profiles is perpetual. This guide provides a comparative analysis of styrylpyrimidine-based kinase inhibitors against other established classes of kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibition, a critical target in oncology.

This analysis is centered on a representative styrylpyrimidine compound, referred to as Compound 10e , a diphenylpyrimidine derivative bearing a C-2 (E)-4-(styryl)aniline functionality. Its performance is compared against first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs). All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided to support the findings.

Quantitative Performance Analysis

The inhibitory potency of Compound 10e and other selected kinase inhibitors was evaluated based on their half-maximal inhibitory concentration (IC50) against the clinically significant EGFR T790M mutant and their effect on the proliferation of the H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the L858R/T790M double mutation.

Inhibitor ClassInhibitorTargetIC50 (nM)Cell LineIC50 (µM)
Styrylpyrimidine Compound 10e EGFR T790M 11.0 H1975 2.91
First-Generation TKIGefitinibEGFR T790M>1000H1975>10
ErlotinibEGFR T790M~500H1975>10
Second-Generation TKIAfatinibEGFR T790M~10-50H1975~0.038
Third-Generation TKIRociletinibEGFR L858R/T790M<0.51H19750.10-0.14
Osimertinib (B560133)EGFR T790M~1-15H1975~0.01

Table 1: Comparative Inhibitory Potency (IC50) of Selected Kinase Inhibitors. This table summarizes the biochemical and cellular potency of the styrylpyrimidine Compound 10e against a panel of EGFR TKIs. Data is compiled from multiple sources and assays.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 PLCg PLCγ EGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription

Caption: Simplified EGFR signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., EGFR T790M) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Kinase Buffer Plate Plate Kinase, Substrate, and Inhibitor in 96-well Plate Reagents->Plate Inhibitor Prepare Inhibitor Dilutions (e.g., Styrylpyrimidine) Inhibitor->Plate Incubate Initiate Reaction with ATP Incubate at 30°C Plate->Incubate Stop Stop Reaction (e.g., Add ADP-Glo™ Reagent) Incubate->Stop Signal Generate Luminescent Signal Stop->Signal Read Read Luminescence Signal->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for an in vitro kinase assay.

Cell_Viability_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells (e.g., H1975) in 96-well Plates Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat Cells with Serial Dilutions of Kinase Inhibitor Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT Reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for a cell viability (MTT) assay.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is a generalized procedure for determining the in vitro potency of a kinase inhibitor.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase: Dilute the recombinant EGFR T790M enzyme to the desired concentration in kinase buffer.

  • Substrate and ATP: Prepare a solution of the substrate (e.g., poly(Glu,Tyr)) and ATP in kinase buffer. The final ATP concentration should be close to its Km value for the kinase.

  • Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., Compound 10e) in kinase buffer. A DMSO stock is typically used for the initial dilution.

2. Kinase Reaction:

  • Add the kinase and the inhibitor solution to the wells of a 384-well plate.

  • Incubate at room temperature for a predefined period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding the ATP/substrate solution.

  • Incubate the reaction at 30°C for 1 hour.

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell proliferation.

1. Cell Seeding:

  • Harvest and count the H1975 cells.

  • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the kinase inhibitor in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C.

3. MTT Assay:

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The styrylpyrimidine scaffold, as exemplified by Compound 10e, demonstrates potent and selective inhibitory activity against the clinically relevant EGFR T790M resistance mutation. Its biochemical potency is comparable to the third-generation inhibitor osimertinib and superior to first and second-generation TKIs. While further studies are required to fully characterize the kinase selectivity profile and in vivo efficacy of styrylpyrimidine derivatives, the initial data suggests that this scaffold represents a promising avenue for the development of next-generation kinase inhibitors. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel kinase inhibitors in the drug discovery pipeline.

Unveiling the Structure-Activity Relationship of (E)-4,6-dichloro-2-styrylpyrimidine and its Analogs: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of (E)-4,6-dichloro-2-styrylpyrimidine and its analogs as potential anticancer agents. By examining experimental data from related styryl-heterocyclic compounds, we aim to elucidate the key structural features influencing their cytotoxic activity.

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a styryl group at the 2-position of the pyrimidine ring has been explored as a strategy to develop novel anticancer compounds. This guide focuses on the SAR of this compound, a lead compound for which a detailed SAR study is emerging. Due to the limited availability of a comprehensive dataset for this specific compound and its direct analogs, this guide will draw comparisons from closely related 2-styrylquinoline (B1231325) and 2-styrylpyridine (B8765038) derivatives to infer the SAR and guide future drug design efforts.

Comparative Analysis of Anticancer Activity

Compound IDHeterocyclic CoreStyryl Ring SubstituentCancer Cell LineIC50 (µM)
Hypothetical Lead 4,6-dichloropyrimidine Unsubstituted --
S3A[2]8-hydroxyquinoline4-BromoHeLa2.52[2]
S3B[2]8-nitroquinoline4-BromoHeLa2.897[2]
Series SA[2]8-hydroxyquinolineVariousHeLa2.52 - 4.69[2]
Series SB[2]8-nitroquinolineVariousHeLa2.897 - 10.37[2]
3a[3]4,6-disubstituted quinoline (B57606)4-(dimethylamino)HepG27.7 - 14.2 µg/ml[3]
4a[3]4,6-disubstituted quinoline4-(dimethylamino)HepG27.7 - 14.2 µg/ml[3]
4b[3]4,6-disubstituted quinoline4-(dimethylamino)HCT1167.7 - 14.2 µg/ml[3]

Note: The data presented above is for 2-styrylquinoline derivatives and is used to infer the potential SAR for this compound.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related 2-styryl-heterocyclic compounds, the following SAR can be inferred for this compound and its potential analogs:

  • Substituents on the Styryl Ring: The nature and position of substituents on the styryl phenyl ring play a crucial role in determining the anticancer activity. Studies on styrylquinolines have shown that electron-withdrawing groups, such as a bromo substituent, on the styryl ring can enhance cytotoxicity.[2] Conversely, electron-donating groups like a dimethylamino group have also been associated with potent activity in other series.[3] This suggests that the electronic properties of the styryl moiety significantly influence the compound's interaction with its biological target.

  • Substituents on the Pyrimidine Ring: The 4,6-dichloro substitution on the pyrimidine ring of the lead compound is expected to be a key determinant of its activity. The chlorine atoms are good leaving groups and can potentially react with nucleophilic residues in the active site of target enzymes. Replacing these chlorine atoms with other functional groups, such as hydroxyl or amino groups, would likely have a profound impact on the biological activity. For instance, in 2-styrylquinolines, the presence of a hydroxyl group at the 8-position of the quinoline ring led to superior cytotoxicity compared to a nitro group at the same position.[2]

  • The Styryl Linker: The ethylene (B1197577) bridge connecting the pyrimidine and phenyl rings is crucial for the overall geometry of the molecule. The (E)-configuration is generally preferred as it results in a more planar and extended conformation, which is often favorable for binding to target proteins.

Plausible Mechanism of Action

While the exact molecular target of this compound is yet to be definitively identified, many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival.[1] One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Styrylpyrimidine (E)-4,6-dichloro- 2-styrylpyrimidine Styrylpyrimidine->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a potential target for this compound.

Experimental Protocols

Synthesis of this compound

A general and plausible synthetic route to this compound involves a two-step process. The first step is the condensation of a substituted benzaldehyde (B42025) with 2-methyl-4,6-dichloropyrimidine.

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

4,6-dihydroxy-2-methylpyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methylpyrimidine.

Step 2: Synthesis of this compound

4,6-dichloro-2-methylpyrimidine is then reacted with a substituted benzaldehyde in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is typically heated to facilitate the condensation reaction, leading to the formation of the desired this compound. The product can be purified by recrystallization or column chromatography.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

To determine if the compounds inhibit VEGFR-2, a kinase inhibition assay can be performed.

  • Plate Coating: A microplate is coated with a substrate for the VEGFR-2 kinase.

  • Inhibitor Incubation: The test compounds at various concentrations are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate.

  • Detection: An antibody specific for the phosphorylated substrate, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.

  • Signal Measurement: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR & Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MTT_Assay Cytotoxicity Screening (MTT Assay) Purification->MTT_Assay IC50_Determination Determine IC50 values MTT_Assay->IC50_Determination Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) IC50_Determination->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Pathway_Analysis Cellular Pathway Analysis (Western Blot, etc.) Kinase_Assay->Pathway_Analysis Pathway_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A general experimental workflow for the synthesis, screening, and SAR analysis of novel anticancer compounds.

Conclusion and Future Directions

This guide provides a comparative overview of the structure-activity relationship of this compound, drawing insights from related styryl-heterocyclic compounds. The analysis suggests that both the substituents on the styryl ring and the pyrimidine core are critical for cytotoxic activity. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic variations at these positions. Such studies will provide a more definitive SAR and enable the optimization of this promising scaffold for the development of novel and effective anticancer agents. Identifying the specific molecular target(s) and elucidating the detailed mechanism of action will be crucial next steps in advancing these compounds towards clinical development.

References

Head-to-head comparison of different synthetic routes to styrylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Styrylpyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and anti-inflammatory agents. The synthesis of these molecules is a key area of research, with several synthetic strategies available to chemists. This guide provides a head-to-head comparison of the most common synthetic routes to styrylpyrimidines: the Claisen-Schmidt condensation, Suzuki-Miyaura cross-coupling, Heck coupling, and Wittig reaction. The performance of each method is evaluated based on reaction efficiency, substrate scope, and reaction conditions, supported by experimental data.

Data Presentation

The following table summarizes the quantitative data for each synthetic route, providing a clear comparison of their performance.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Claisen-Schmidt Condensation Pyrimidine-carbaldehyde, Acetophenone (B1666503)NaOH or KOHEthanol (B145695)Room Temp - 504 - 2410-92[1][2][3]
Suzuki-Miyaura Coupling Halogenated pyrimidine (B1678525), Styrylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂Dioxane, Toluene60 - 1002 - 55-97[4][5][6]
Heck Coupling Halogenated pyrimidine, Styrene (B11656)Pd(OAc)₂DMF, Acetonitrile80 - 1404 - 1211-93[7][8][9][10]
Wittig Reaction Pyrimidine-carbaldehyde, Benzylphosphonium saltn-BuLi, NaH, KOtBuTHF, Diethyl ether-78 to Room Temp1 - 262-78[11][12][13][14]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Claisen-Schmidt Condensation

This classical reaction involves the base-catalyzed condensation of a pyrimidine-carbaldehyde with an acetophenone derivative.

Procedure:

  • Dissolve the pyrimidine-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature or heat to 50°C for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[1][2][3]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction couples a halogenated pyrimidine with a styrylboronic acid.

Procedure:

  • To a reaction vessel, add the halogenated pyrimidine (1.0 eq), styrylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0 eq).

  • Add an anhydrous solvent such as dioxane or toluene.

  • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 60-100°C for 2-5 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5][6]

Heck Coupling

This reaction involves the palladium-catalyzed coupling of a halogenated pyrimidine with styrene.

Procedure:

  • In a Schlenk tube, combine the halogenated pyrimidine (1.0 eq), styrene (1.5 eq), a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%), and a base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Add a solvent such as DMF or acetonitrile.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-140°C for 4-12 hours.

  • Monitor the reaction's progress.

  • Once complete, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.[7][8][9][10]

Wittig Reaction

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a pyrimidine-carbaldehyde into a styrylpyrimidine.

Procedure:

  • Suspend a benzylphosphonium salt (1.1-1.5 eq) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

  • Cool the suspension to -78°C or 0°C and add a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) dropwise to generate the ylide.

  • Stir the mixture for 30-60 minutes.

  • Add a solution of the pyrimidine-carbaldehyde (1.0 eq) in the same solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product via column chromatography to separate the styrylpyrimidine from the triphenylphosphine (B44618) oxide byproduct.[11][12][13][14]

Mandatory Visualization

Synthetic Routes Overview

Synthetic_Routes cluster_reactants Starting Materials cluster_reactions Synthetic Methods cluster_product Product pyrimidine_aldehyde Pyrimidine-carbaldehyde claisen Claisen-Schmidt pyrimidine_aldehyde->claisen wittig Wittig Reaction pyrimidine_aldehyde->wittig acetophenone Acetophenone acetophenone->claisen halo_pyrimidine Halogenated Pyrimidine suzuki Suzuki-Miyaura halo_pyrimidine->suzuki heck Heck Coupling halo_pyrimidine->heck styrene Styrene / Styrylboronic acid styrene->suzuki styrene->heck benzyl_phosphonium Benzylphosphonium Salt benzyl_phosphonium->wittig styrylpyrimidine Styrylpyrimidine claisen->styrylpyrimidine suzuki->styrylpyrimidine heck->styrylpyrimidine wittig->styrylpyrimidine

Caption: Overview of synthetic routes to styrylpyrimidines.

PI3K/Akt Signaling Pathway Inhibition

Styrylpyrimidines have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation and is often dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Styrylpyrimidine Styrylpyrimidine (Inhibitor) Styrylpyrimidine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by styrylpyrimidines.

Conclusion

The choice of synthetic route for preparing styrylpyrimidines depends on several factors, including the availability of starting materials, desired scale of the reaction, and the specific substitution pattern of the target molecule.

  • The Claisen-Schmidt condensation offers a straightforward and cost-effective method, particularly for large-scale synthesis, though yields can be variable.

  • Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck) provide high yields and excellent functional group tolerance, making them versatile for the synthesis of complex styrylpyrimidines. The Suzuki-Miyaura reaction often proceeds under milder conditions than the Heck reaction.

  • The Wittig reaction is a reliable method for olefination but requires the preparation of a phosphonium ylide and can sometimes lead to challenges in separating the product from the triphenylphosphine oxide byproduct.

For researchers in drug development, the palladium-catalyzed methods offer the most flexibility and efficiency for creating libraries of diverse styrylpyrimidine analogs for structure-activity relationship studies. The biological activity of these compounds as inhibitors of key signaling pathways like PI3K/Akt underscores their therapeutic potential and the importance of efficient and versatile synthetic strategies.

References

Comparative Analysis of (E)-4,6-dichloro-2-styrylpyrimidine Target Engagement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the target engagement and biological activity of (E)-4,6-dichloro-2-styrylpyrimidine reveal a significant gap in publicly available data. This compound is primarily documented as a chemical intermediate for the synthesis of other active molecules.[1][2] Consequently, a direct comparative analysis of its target engagement with alternative compounds, supported by experimental data, cannot be constructed at this time.

To provide a comprehensive comparison guide as requested, detailed information regarding the biological target, mechanism of action, and associated quantitative data for this compound is essential. The following sections outline the necessary data points and experimental protocols that would be required to build such a guide.

Essential Data for Target Engagement Analysis

A thorough comparison would necessitate the following quantitative data for this compound and its alternatives:

Data PointDescriptionImportance
Binding Affinity (e.g., Kd, Ki) Measures the strength of the binding interaction between the compound and its target protein.A lower value indicates a stronger interaction and higher affinity.
In vitro Potency (e.g., IC50, EC50) Represents the concentration of the compound required to inhibit or activate a biological process by 50%.Demonstrates the compound's effectiveness in a controlled cellular or biochemical environment.
Cellular Activity Measures the effect of the compound on cellular pathways and functions.Confirms that the compound is active in a more complex biological system.
Selectivity Profile Assesses the compound's binding affinity for a range of on-target and off-target proteins.A highly selective compound minimizes the risk of off-target side effects.
Mechanism of Action Describes the specific molecular interactions through which the compound produces its pharmacological effect.Crucial for understanding the biological consequences of target engagement.

Key Experimental Protocols for Determining Target Engagement

The following are standard experimental methodologies used to generate the data required for a comparative analysis of target engagement:

1. Biochemical Assays:

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the binding of the compound to its target protein.

  • Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation between the compound and its target.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

2. Cellular Assays:

  • Western Blotting: To detect changes in protein expression or post-translational modifications in response to compound treatment.

  • Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.

  • Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic or cytostatic effects of the compound.

3. Target Identification and Validation:

  • Affinity Chromatography: To isolate the protein target(s) of the compound from a complex biological sample.

  • Photoaffinity Labeling: To covalently link the compound to its target protein for identification.

  • CRISPR-Cas9 or siRNA-mediated Gene Knockdown/Knockout: To validate the on-target effects of the compound.

Illustrative Signaling Pathway and Workflow Diagrams

While a specific signaling pathway for this compound cannot be depicted due to the lack of data, the following diagrams illustrate the general concepts of a signaling pathway and an experimental workflow for target engagement studies.

Signaling_Pathway Ligand Ligand (e.g., this compound) Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces

Caption: A generic signaling pathway illustrating ligand-induced cellular response.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_cellular Cellular Studies cluster_invivo In Vivo Studies BindingAssay Binding Assay (e.g., SPR, ITC) CellBasedAssay Cell-Based Assay (e.g., Western Blot, Reporter Assay) BindingAssay->CellBasedAssay EnzymeAssay Enzyme Assay EnzymeAssay->CellBasedAssay ViabilityAssay Cell Viability Assay CellBasedAssay->ViabilityAssay AnimalModel Animal Model Studies ViabilityAssay->AnimalModel Compound Test Compound Compound->BindingAssay Compound->EnzymeAssay

References

Benchmarking the Efficacy of (E)-4,6-dichloro-2-styrylpyrimidine Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative framework for evaluating the potential anticancer efficacy of the novel compound (E)-4,6-dichloro-2-styrylpyrimidine. As a styrylpyrimidine derivative, this compound belongs to a class of molecules known for their potential as cytotoxic agents. Due to the limited publicly available data on this compound, this document benchmarks its hypothetical performance against well-established anticancer drugs: Paclitaxel (B517696), Doxorubicin, and Combretastatin (B1194345) A-4. We present a compilation of their known efficacy data, mechanisms of action, and detailed experimental protocols for key assays. This guide is intended to serve as a valuable resource for researchers designing and conducting preclinical studies to assess the therapeutic potential of new chemical entities in oncology.

Introduction

This compound is a synthetic compound featuring a styryl moiety attached to a dichlorinated pyrimidine (B1678525) core. While specific biological activity for this exact molecule is not yet documented in peer-reviewed literature, the pyrimidine and stilbene (B7821643) scaffolds are prevalent in numerous compounds with demonstrated anticancer properties. Derivatives of these parent structures have been shown to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth in various cancer models.

This guide establishes a rigorous framework for the preclinical evaluation of this compound by comparing its potential efficacy metrics with those of three widely used and mechanistically distinct anticancer agents:

  • Paclitaxel (Taxol): A mitotic inhibitor that stabilizes microtubules, leading to G2/M phase cell cycle arrest and apoptosis.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis.

  • Combretastatin A-4 (CA-4): A tubulin-binding agent that inhibits microtubule polymerization, leading to vascular disruption in tumors and cell cycle arrest.

The following sections provide a detailed comparison of these benchmark drugs and outline the necessary experimental protocols to assess the anticancer potential of this compound.

Comparative Efficacy of Benchmark Drugs

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Paclitaxel, Doxorubicin, and Combretastatin A-4 against a panel of common human cancer cell lines. These values serve as a benchmark for assessing the cytotoxic potency of novel compounds like this compound. It is important to note that IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.

Table 1: IC50 Values of Benchmark Anticancer Drugs (in µM)

Cell LineCancer TypePaclitaxel (Taxol)DoxorubicinCombretastatin A-4
MCF-7 Breast Adenocarcinoma0.0075[1]~0.1 - 2.0[2]~0.01 - 0.05[3]
HeLa Cervical Cancer~0.0025 - 0.0075[4]~0.1 - 1.0[2]Data Not Available
A549 Lung Carcinoma> 20 (resistant)[5][6]~0.5 - 5.0[2]1.8[7]
HCT116 Colon CarcinomaData Not AvailableData Not Available0.02[3]

Note: The IC50 values are presented as a range to reflect the variability observed across different studies. Specific experimental conditions can significantly influence the determined IC50.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Below are simplified diagrams of the signaling pathways affected by the benchmark drugs. These diagrams, generated using the DOT language, illustrate the key molecular interactions leading to cancer cell death.

Paclitaxel Signaling Pathway

Paclitaxel stabilizes microtubules, which are critical for cell division. This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules β-tubulin on Microtubules Paclitaxel->Microtubules binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Spindle_Checkpoint Spindle Assembly Checkpoint Activation Stabilization->Spindle_Checkpoint G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Checkpoint->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Paclitaxel-induced microtubule stabilization and apoptosis.
Doxorubicin Signaling Pathway

Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA double-strand breaks. It also generates reactive oxygen species (ROS), causing further cellular damage and inducing apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation Topoisomerase_II Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's mechanisms of inducing DNA damage and apoptosis.
Combretastatin A-4 Signaling Pathway

Combretastatin A-4 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell shape changes, particularly in endothelial cells, causing vascular shutdown in tumors and inducing apoptosis in cancer cells.

Combretastatin_A4_Pathway CA4 Combretastatin A-4 Tubulin β-tubulin (Colchicine Site) CA4->Tubulin binds to Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin->Polymerization_Inhibition Vascular_Disruption Tumor Vascular Disruption Polymerization_Inhibition->Vascular_Disruption Apoptosis Apoptosis Polymerization_Inhibition->Apoptosis

Combretastatin A-4's inhibition of tubulin polymerization.

Experimental Protocols

To evaluate the anticancer efficacy of this compound, a series of standardized in vitro assays should be performed. The following sections provide detailed methodologies for these key experiments.

Proposed Experimental Workflow

A logical workflow is essential for the systematic evaluation of a new compound. The following diagram outlines a typical experimental pipeline for assessing anticancer activity.

Experimental_Workflow Start Start: Compound This compound MTT_Assay Cytotoxicity Screening (MTT Assay) Start->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Mechanism_Studies->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Cycle->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis End Conclusion on Anticancer Potential Pathway_Analysis->End

A typical workflow for evaluating a novel anticancer compound.
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and benchmark drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and benchmark drugs in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection: Annexin V-FITC Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While this compound remains an uncharacterized compound, its chemical structure suggests potential as an anticancer agent. This guide provides a comprehensive framework for its evaluation by benchmarking against the established drugs Paclitaxel, Doxorubicin, and Combretastatin A-4. The provided data tables, mechanistic pathways, and detailed experimental protocols offer a robust starting point for researchers to systematically investigate the cytotoxic and mechanistic properties of this and other novel styrylpyrimidine derivatives. Rigorous adherence to these standardized methods will ensure the generation of high-quality, comparable data, which is essential for the advancement of new cancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the identification of "hits" from high-throughput screening (HTS) is a critical initial step. However, these primary hits require rigorous validation to eliminate false positives and confirm their biological activity before committing to costly lead optimization efforts. This guide provides a comprehensive comparison of orthogonal validation strategies for screening hits, with a conceptual focus on a hypothetical hit compound, "(E)-4,6-dichloro-2-styrylpyrimidine," a molecule with a pyrimidine (B1678525) core often found in kinase inhibitors.

Orthogonal validation employs multiple, distinct methods that rely on different physical principles to interrogate the interaction between a compound and its target.[1] This multi-faceted approach provides a more robust and reliable assessment of a hit's potency, selectivity, and mechanism of action.[1] By cross-referencing results from biochemical, biophysical, and cell-based assays, researchers can gain higher confidence in their findings and make more informed decisions in the drug development pipeline.[1]

Comparative Overview of Validation Methodologies

The selection of a validation strategy is contingent on the specific biological question, the nature of the primary screen, and the desired depth of information. While microscopy-based approaches offer detailed, single-cell data, biochemical assays often provide higher throughput for more focused inquiries.[2]

ParameterBiochemical Assays (e.g., Kinase Activity Assays)Biophysical Assays (e.g., SPR, ITC)Cell-Based Assays (e.g., Target Engagement, Phenotypic Assays)
Primary Readout Enzyme activity, protein quantification, gene expression levels.[2]Direct binding of the inhibitor to the target.[1][3]Changes in cell signaling, protein translocation, cell viability, or other phenotypic markers.[2][4]
Data Richness Low to Moderate (Typically a single endpoint).[2]High (Provides affinity, kinetics, and thermodynamic data).[][6]High (Multiplexed, multi-parametric data from individual cells).[2]
Throughput High.[2]Moderate to High.[7]Moderate to High.[2]
Sensitivity Variable, but can be very high for enzymatic assays.[2]High (Can detect weak binding interactions).High (Can detect subtle phenotypic changes and subcellular events).[2]
Key Question Answered Does the compound inhibit the target's function?Does the compound physically bind to the target?Does the compound engage the target in a cellular context and elicit a biological response?

Experimental Protocols for Key Validation Assays

Robust and reproducible experimental design is paramount for successful hit validation. The following are detailed protocols for commonly employed orthogonal assays.

Biochemical Validation: Kinase Activity Assay

These assays directly measure the catalytic activity of a purified kinase enzyme and its inhibition by a test compound.[1]

Experimental Protocol:

  • Reaction Mix Preparation : Prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the specific peptide substrate for the kinase, and the purified kinase enzyme.[1]

  • Inhibitor Addition : Add varying concentrations of the test compound (dissolved in DMSO) or a DMSO vehicle control to the reaction wells.[1]

  • Initiate Reaction : Start the kinase reaction by adding an ATP mix, which may include a labeled form of ATP (e.g., [γ-³³P]ATP) for detection.[1][8]

  • Incubation : Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) that falls within the linear range of the assay.[1]

  • Stop Reaction & Detection : Stop the reaction and quantify the product. For radiolabeled assays, this may involve spotting the mixture onto phosphocellulose paper and washing away unincorporated ATP before scintillation counting.[1] For luminescence-based assays (e.g., Kinase-Glo®), add the detection reagent that measures the amount of remaining ATP.[9]

  • Data Analysis : Measure the output signal (e.g., radioactivity, luminescence). Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[9]

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the direct binding of an inhibitor to an immobilized target protein by detecting changes in the refractive index at the sensor surface.[1][6]

Experimental Protocol:

  • Target Immobilization : Covalently immobilize the purified target protein onto a sensor chip surface.

  • Analyte Preparation : Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

  • Binding Measurement : Inject the analyte solutions over the sensor surface containing the immobilized target. A reference channel without the target is used for background subtraction.

  • Data Acquisition : Monitor the change in the response units (RU) over time to generate sensorgrams for each analyte concentration.

  • Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical technique adapted to detect target engagement in intact cells. It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[7]

Experimental Protocol:

  • Cell Treatment : Treat cultured cells with the test compound or a vehicle control for a specified period.

  • Heating : Heat the treated cells at a range of temperatures to induce protein denaturation.

  • Cell Lysis : Lyse the cells to release the proteins.

  • Separation of Aggregates : Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification : Quantify the amount of the target protein remaining in the soluble fraction using a method such as Western blotting or ELISA.

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures.

HTS_Validation_Workflow start Primary HTS Hit biochem Biochemical Assay (e.g., Kinase Activity) start->biochem Functional Validation biophys Biophysical Assay (e.g., SPR, ITC) start->biophys Binding Validation confirmed_hit Confirmed Hit biochem->confirmed_hit IC50 Determination biophys->confirmed_hit KD Determination cell_based Cell-Based Assay (e.g., CETSA, Phenotypic) confirmed_hit->cell_based Cellular Target Engagement

Caption: A generalized workflow for orthogonal validation of HTS hits.

Kinase_Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase Receptor->Kinase activates Compound (E)-4,6-dichloro- 2-styrylpyrimidine Compound->Kinase inhibits Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response PhosphoSubstrate->Response

Caption: A simplified kinase signaling pathway illustrating a potential point of inhibition.

By systematically applying a combination of these orthogonal validation techniques, researchers can build a robust data package for each screening hit. This rigorous approach minimizes the risk of pursuing false positives and increases the probability of successfully advancing promising compounds into the next stages of drug discovery.

References

Comparative Docking Analysis of Pyrimidine-Based Ligands as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the binding affinities and interaction patterns of pyrimidine (B1678525) derivatives with key protein kinases implicated in cancer.

This guide provides a comparative overview of molecular docking studies conducted on a series of pyrimidine-based ligands targeting critical protein kinases, primarily focusing on Epidermal Growth Factor Receptor (EGFR). The data presented herein is collated from various research articles, offering insights into the structure-activity relationships and therapeutic potential of these compounds.

Data Summary of Comparative Docking Studies

The following table summarizes the quantitative data from molecular docking studies of various pyrimidine-based ligands against their respective protein kinase targets. The binding energy is a crucial metric for evaluating the binding affinity of a ligand to its target protein, with lower values indicating a more stable complex.

Ligand/Compound IDProtein Target (PDB ID)Docking Score/Binding Energy (kcal/mol)Reference
Compound 7 EGFRNot specified, but noted as the most active[1]
Compound 19 EGFR (WT)-9.1[2]
Compound 19 EGFR (T790M)-8.2[2]
Compound 19 EGFR (T790M/L858R/C797S)-9.0[2]
Compound 5Bii EGFR (3POZ)-9.71[3]
Compound 4Aiii EGFR (3POZ)Not specified, but noted for superior in vitro activity[3]
Compound 4c CDK2 (1HCK)-7.9[4]
Compound 4a CDK2 (1HCK)-7.7[4]
Compound 4h CDK2 (1HCK)-7.5[4]
Compound 4b CDK2 (1HCK)-7.4[4]
Compound 10c KRAS-G12D (7RPZ)Not specified, but noted for selective anti-proliferation[5]
Compound 10k KRAS-G12D (7RPZ)Not specified, but noted for potent enzymatic inhibition[5]
Compound 7c SARS-CoV-2 Mpro-8.4[6]
Compound 7d SARS-CoV-2 Mpro-8.3[6]
Compound 7e SARS-CoV-2 Mpro-8.5[6]
Compound 7f SARS-CoV-2 Mpro-8.0[6]
Compound 10c SARS-CoV-2 Mpro-8.1[6]
Compound 10d SARS-CoV-2 Mpro-8.1[6]
Compound 2a COX-2-9.0[7]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, which is crucial for the reproducibility and reliability of the results.

General Molecular Docking Workflow
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a specific force field (e.g., CHARMm, AMBER).

    • The protein structure is then energy minimized to relieve any steric clashes and achieve a more stable conformation.[8]

  • Ligand Preparation:

    • The two-dimensional structures of the pyrimidine-based ligands are drawn using chemical drawing software.

    • These 2D structures are converted into 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).[8]

  • Docking Simulation:

    • A molecular docking software (e.g., AutoDock, AutoDock Vina, MOE, GOLD, GLIDE) is used to predict the binding conformation of the ligands within the active site of the target protein.[3][8][9]

    • The active site, or binding pocket, is defined, often based on the location of the co-crystallized ligand in the original PDB file. A grid box is generated around this active site to define the search space for the docking algorithm.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

    • A scoring function is employed to estimate the binding affinity for each generated pose, typically reported in kcal/mol.[8]

  • Analysis of Docking Results:

    • The predicted binding poses are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.[8]

    • The docking scores and predicted binding modes are used to rationalize the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.[2][8]

Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for pyrimidine-based inhibitors in cancer therapy.[10] Uncontrolled signaling through this pathway can lead to tumor cell proliferation and growth.[10]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based ligands.

Comparative Docking Study Workflow

The diagram below outlines the typical workflow for a comparative molecular docking study, from target selection to the identification of lead compounds.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Selection Target Protein Selection (PDB) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Ligand_Database Pyrimidine Ligand Database Design Ligand_Prep Ligand Preparation Ligand_Database->Ligand_Prep Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Scoring & Ranking (Binding Energy) Pose_Analysis->Scoring SAR Structure-Activity Relationship (SAR) Scoring->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A typical workflow for a comparative molecular docking study of pyrimidine ligands.

References

Safety Operating Guide

Proper Disposal of (E)-4,6-dichloro-2-styrylpyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (E)-4,6-dichloro-2-styrylpyrimidine, a halogenated organic compound. The following protocols are designed for researchers, scientists, and drug development professionals to handle this chemical waste stream responsibly.

The disposal of this compound, as a chlorinated heterocyclic compound, requires careful handling and adherence to hazardous waste regulations. The primary route of disposal is through an approved hazardous waste management facility.[1] In-lab treatment is not recommended without a thorough understanding of the compound's reactivity and the availability of appropriate facilities.

Hazard Profile and Safety Considerations

Hazard Category Anticipated Hazard Source (Analogous Compounds)
Skin Corrosion/Irritation Causes skin irritation[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation/damage[1][2]
Specific Target Organ Toxicity May cause respiratory irritation[1]
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.General knowledge

Experimental Protocol: Waste Collection and Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of solid this compound waste and contaminated labware.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat.

  • Chemical-resistant gloves (nitrile or neoprene) are required.

  • Safety glasses or goggles must be worn to protect from splashes or dust.

  • All handling of the solid compound or its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.

2. Waste Segregation:

  • It is crucial to segregate halogenated waste from non-halogenated waste streams.[3][4][5] This is due to the different disposal methods required for halogenated compounds, which often involve high-temperature incineration.[6]

  • Designate a specific, clearly labeled waste container for "this compound" and other halogenated solid waste.

3. Containerization of Solid Waste:

  • Primary Container: Collect solid this compound waste in a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid is recommended.[2]

    • If the original manufacturer's container is used, ensure the label is not defaced.[1]

    • For other containers, ensure they are clean and dry before use.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag.[2] This bag should then be placed in the designated solid halogenated waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Irritant," "Halogenated Organic Waste").[3][7]

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from sources of ignition and incompatible materials. Dichloropyrimidines may be incompatible with strong oxidizing agents and strong acids.[1]

  • Ensure the container is kept closed except when adding waste.[2][3]

5. Disposal Request:

  • Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Disposal of Empty Containers:

  • An "empty" container that held this compound must be handled properly. According to federal regulations, a container is considered empty if all waste has been removed by standard practice and no more than 3% by weight of the original contents remains.[4]

  • For acutely hazardous waste, triple rinsing may be required.[4] The rinsate from cleaning the container must be collected and disposed of as hazardous waste.[4] Given the hazardous nature of this compound, it is prudent to triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol), collect the rinsate as halogenated liquid waste, and then deface the label before disposal of the container as non-hazardous waste, if permitted by local regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or contaminated labware? B->C D Place in designated, labeled 'Halogenated Solid Waste' container C->D Yes E Is the container full? D->E F Store container in designated satellite accumulation area E->F No G Arrange for pickup by EHS/Hazardous Waste Contractor E->G Yes F->C H End G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and the relevant local and national regulations.

References

Essential Safety and Operational Guide for Handling (E)-4,6-dichloro-2-styrylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-4,6-dichloro-2-styrylpyrimidine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The required PPE includes:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87 standards. A face shield is recommended when there is a significant risk of splashing.[3][4]To protect against splashes and airborne particles that can cause serious eye damage.
Skin Protection Disposable nitrile gloves are suitable for short-term contact. For prolonged handling, neoprene or butyl rubber gloves are recommended.[5] A lab coat that buttons to the collar, has long sleeves, and extends to the knees is required.[4] Closed-toe shoes are mandatory.[3]To prevent skin contact which may cause irritation or absorption of the chemical.[1][2]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or if there is a risk of generating dust or aerosols, a full-face respirator with a multi-sorbent cartridge should be used.[7]To prevent inhalation of the compound, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.[6]

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.[6]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Keep the container of this compound tightly closed when not in use.[2][6]

  • Donning PPE :

    • Put on the required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

  • Handling the Compound :

    • Conduct all weighing and solution preparation inside the chemical fume hood to minimize inhalation exposure.[6]

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1][6]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][6]

    • Inhalation : Move to fresh air. If breathing is difficult, provide artificial respiration.[1][6]

    • In all cases of exposure, seek immediate medical attention.[1]

  • Decontamination :

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Decontaminate all equipment that came into contact with the chemical.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.

    • Collect all liquid waste containing the compound in a separate, labeled hazardous waste container for halogenated organic compounds.

    • Do not dispose of this chemical down the drain.[6]

  • Waste Storage :

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Waste Disposal :

    • Follow all local, state, and federal regulations for the disposal of hazardous waste.[6]

    • Arrange for pickup by a certified hazardous waste disposal company.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation & PPE handling Handling in Fume Hood prep->handling experiment Experimental Use handling->experiment emergency Emergency Response handling->emergency decon Decontamination experiment->decon experiment->emergency disposal Waste Disposal decon->disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.